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4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole Documentation Hub

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  • Product: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
  • CAS: 282523-13-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole in Biological Assays

Abstract The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1][2] Compounds incorporating this moiety often exhibit sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1][2] Compounds incorporating this moiety often exhibit significant pharmacological activities, including potent anticancer properties.[2][3][4] This guide focuses on a novel compound, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, for which the mechanism of action is yet to be fully characterized. We present a comprehensive strategy for elucidating its biological activity, postulating a primary mechanism centered on the disruption of microtubule dynamics—a known target for many heterocyclic anticancer agents.[1] This document serves as a technical roadmap for researchers and drug development professionals, detailing the experimental workflows, from initial cytotoxicity screening to target validation and pathway analysis, required to robustly define the compound's mechanism of action.

Introduction: The Therapeutic Potential of 1,2,3-Thiadiazole Derivatives

Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and notably, anticancer effects.[2][5] The mesoionic character of the thiadiazole ring facilitates the crossing of cellular membranes, allowing these compounds to engage with intracellular targets effectively.[1][2][4]

While extensive research has been conducted on various substituted thiadiazoles, the specific compound 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole remains a novel entity with uncharacterized biological function. The structural features of this molecule, particularly the 1,2,3-thiadiazole core, suggest a potential for anticancer activity. Several derivatives of this scaffold are known to exert their effects through mechanisms such as inhibition of tubulin polymerization, modulation of heat shock protein 90 (Hsp90), and induction of apoptosis.[1][2][6]

This guide outlines a systematic approach to investigate the mechanism of action of this novel compound, which we will refer to as "Thiadiazole-X." We will operate under the primary hypothesis that Thiadiazole-X functions as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis. This hypothesis is based on the established activities of other anticancer compounds with similar structural motifs.[1]

Postulated Mechanism of Action: A Multi-faceted Approach

We hypothesize that Thiadiazole-X exerts its anticancer effects through a primary mechanism of tubulin polymerization inhibition, which in turn triggers a cascade of downstream cellular events culminating in apoptosis.

Primary Target: Disruption of Microtubule Dynamics

Microtubules are essential cytoskeletal polymers involved in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for the formation of the mitotic spindle during cell division. We postulate that Thiadiazole-X binds to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization. This disruption is expected to lead to a G2/M phase cell cycle arrest and ultimately trigger the intrinsic apoptotic pathway.[1]

Downstream Effects: Cell Cycle Arrest and Apoptosis Induction

Inhibition of microtubule formation will prevent the proper assembly of the mitotic spindle, activating the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[1][7][8] Prolonged mitotic arrest is a potent trigger for apoptosis, which is a programmed cell death mechanism crucial for eliminating damaged or cancerous cells. The induction of apoptosis is anticipated to be mediated through the activation of the caspase cascade.[2][7]

Hypothetical Signaling Pathway for Thiadiazole-X

Thiadiazole-X_Signaling_Pathway Thiadiazole-X Thiadiazole-X Tubulin Tubulin Thiadiazole-X->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Required for G2/M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->G2/M_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis Induces

Caption: Postulated signaling pathway of Thiadiazole-X.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is essential for systematically investigating the biological effects of Thiadiazole-X. The following experimental workflow is designed to first establish its cytotoxic potential and then to dissect the underlying molecular mechanisms.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cytotoxicity_Screening Tier 1: Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity_Screening Cell_Cycle_Analysis Tier 2: Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle_Analysis Apoptosis_Assays Tier 3: Apoptosis Assays (Annexin V/PI, Caspase-3) Cell_Cycle_Analysis->Apoptosis_Assays Target_Validation Tier 4: Target Validation (Tubulin Polymerization Assay) Apoptosis_Assays->Target_Validation End End Target_Validation->End

Caption: Tiered experimental workflow for MOA studies.

Tier 1: Initial Cytotoxicity Screening

The first step is to determine the cytotoxic potential of Thiadiazole-X across a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Thiadiazole-X (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Expected Data Summary

Cell LineThiadiazole-X IC50 (µM)Paclitaxel IC50 (µM)
HeLa (Cervical Cancer)Hypothetical: 5.20.01
A549 (Lung Cancer)Hypothetical: 8.70.05
MCF-7 (Breast Cancer)Hypothetical: 12.10.02
Tier 2: Cell Cycle Analysis

To investigate the effect of Thiadiazole-X on cell cycle progression, flow cytometry analysis with propidium iodide (PI) staining is performed.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with Thiadiazole-X at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Tier 3: Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, Annexin V/PI staining and caspase activity assays are conducted.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with Thiadiazole-X as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with Thiadiazole-X, harvest, and lyse to prepare cell extracts.

  • Assay: Use a colorimetric or fluorometric assay kit to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Tier 4: Target Validation

To directly test the hypothesis that Thiadiazole-X inhibits tubulin polymerization, an in vitro tubulin polymerization assay is essential.

Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Setup: Use a commercially available tubulin polymerization assay kit. The assay measures the increase in light scattering or fluorescence as tubulin polymerizes into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add Thiadiazole-X at various concentrations to the reaction mixture. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle control.

  • Measurement: Monitor the change in fluorescence or absorbance over time at 37°C using a plate reader.

  • Data Analysis: Compare the polymerization curves in the presence of Thiadiazole-X to the controls to determine its effect on tubulin assembly.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial characterization of the mechanism of action of the novel compound, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole. By following the proposed experimental workflow, researchers can systematically evaluate its cytotoxic effects, impact on the cell cycle, ability to induce apoptosis, and its direct interaction with the primary hypothesized target, tubulin.

Positive results from these assays would provide strong evidence for Thiadiazole-X as a microtubule-destabilizing agent. Subsequent studies could then focus on more detailed molecular characterization, including identifying the specific binding site on tubulin, evaluating its effects on other cellular targets through techniques like proteomics, and assessing its in vivo efficacy in preclinical cancer models. The exploration of thiadiazole derivatives continues to be a promising avenue for the development of novel anticancer therapeutics.[3][4][9]

References

  • Gomha, S. M., Abdel-aziz, H. M., Badrey, M. G., et al. (2019). Efficient Synthesis of Some New 1,3,4‐Thiadiazoles and 1,2,4‐Triazoles Linked to Pyrazolylcoumarin Ring System as Potent 5α‐Reductase Inhibitors. Journal of Heterocyclic Chemistry, 56(4), 1275-1283. [Link]

  • Golenia, E., et al. (2020). Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • Singh, P., & Kumar, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

  • Narayana, B., et al. (2015). Synthesis and Anticancer Activity of Novel 1,2,3-Triazole Ring Incorporated 1,2,4-Oxadiazole-1,3-Oxazole Derivatives. Academia.edu. [Link]

  • Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][2][3][4]thiadiazoles. PubMed. [Link]

  • Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335. [Link]

  • Acar, C. E., et al. (2018). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. JournalAgent. [Link]

  • Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. PMC. [Link]

  • Golenia, E., et al. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2026). Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrids as apoptosis inducers and multi-kinase inhibitors endowed with anti-breast cancer activity. RSC Publishing. [Link]

  • Acar, C. E., et al. (2018). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. PMC. [Link]

  • Li, S., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. [Link]

  • Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]

  • Li, W., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]

  • D’Amico, L., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Semantic Scholar. [Link]

  • Paruch, K., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Al-Obaidi, A. M. J. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1). [Link]

  • Kareem, H. S. (2017). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

  • Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Yang, Y., et al. (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship Studies. Journal of Agricultural and Food Chemistry. [Link]

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Exploratory

Crystal structure and molecular geometry of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural elucidation of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole. Thiadiazole derivatives and their sulfoxide analogues represent a class of heterocyclic compounds with significant potential in agrochemicals and pharmaceuticals, owing to their diverse biological activities.[1][2][3] This document outlines the critical experimental protocols and analytical methodologies required to confirm the compound's molecular geometry, crystal packing, and spectroscopic signature. We present a plausible synthetic route via oxidation of the corresponding sulfide precursor, detailed protocols for single-crystal X-ray diffraction, and a thorough guide to spectroscopic analysis (NMR, FT-IR, MS). While a published crystal structure for this specific molecule is not yet available, this guide consolidates established methodologies and data from closely related structures to provide researchers and drug development professionals with a self-validating system for its complete characterization.

Introduction: The Scientific Rationale

The 1,2,3-thiadiazole ring is a vital heterocyclic scaffold known to impart a range of biological activities, including fungicidal and antibacterial properties.[1] The introduction of a sulfoxide moiety, as in 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, is a key strategy in medicinal chemistry. The sulfinyl group can act as a chiral center and a hydrogen bond acceptor, significantly influencing the molecule's steric and electronic properties, and thereby its interaction with biological targets.

A definitive understanding of the three-dimensional structure is paramount. Crystal structure analysis provides precise data on bond lengths, bond angles, and the conformation of the molecule. This information is indispensable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutic agents. This guide explains the causality behind the necessary experimental choices to achieve this structural determination.

Synthesis and Crystallization: From Precursor to Single Crystal

The logical and most common pathway to obtaining the target sulfoxide is through the controlled oxidation of its sulfide analogue, 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole. This approach allows for precise control over the reaction and typically results in high yields.

Proposed Synthetic and Characterization Workflow

The workflow from starting materials to complete structural analysis is a multi-step process requiring careful execution and validation at each stage.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_spectroscopy Spectroscopic Validation start Sulfide Precursor + m-CPBA reaction Oxidation Reaction (DCM, 0°C to RT) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify crystal Single Crystal Growth (Slow Evaporation) purify->crystal Yields Pure Product nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ftir FT-IR Spectroscopy purify->ftir ms Mass Spectrometry purify->ms xrd X-Ray Diffraction (Data Collection) crystal->xrd solve Structure Solution & Refinement xrd->solve final Final Structural Model (CIF Data) solve->final

Figure 1: Experimental workflow for synthesis and structural elucidation.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the oxidation of aryl sulfides.[3]

  • Dissolution: Dissolve the starting material, 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole (1.0 eq.), in dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent over-oxidation to the sulfone.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.1 eq.) in DCM (10 mL) dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Washing: Wash the reaction mixture successively with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid, followed by a water wash (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

Experimental Protocol: Single-Crystal Growth

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. Slow evaporation is a reliable method for obtaining diffraction-quality crystals.[4]

  • Solvent Selection: Dissolve a small amount of the purified product (~10-20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., dimethylformamide, or a dichloromethane/hexane mixture) in a small, clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop.

Structural Elucidation and Spectroscopic Analysis

A combination of single-crystal X-ray diffraction and spectroscopic methods is required for unambiguous structure confirmation.

Single-Crystal X-ray Crystallography

This is the definitive method for determining the molecular and crystal structure.

Methodology: [4]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K to minimize thermal vibrations) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Processing: The collected diffraction data are integrated and corrected for absorption effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Anticipated Crystal Data and Molecular Geometry:

The following table presents representative crystallographic data based on published structures of similar thiadiazole derivatives.[5][6] This serves as a benchmark for what can be expected for the title compound.

Parameter Expected Value / Characteristics
Chemical Formula C₁₀H₁₀N₂OS₂
Formula Weight 238.33
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (common for organic molecules)
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 7-12 Å, c ≈ 11-20 Å, β ≈ 90-110° (if monoclinic)
Volume (V) ≈ 1000-1500 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈ 1.4-1.6 g/cm³
Refinement R[F² > 2σ(F²)] ≈ 0.04-0.06, wR(F²) ≈ 0.10-0.15

Analysis of Molecular Geometry:

  • 1,2,3-Thiadiazole Ring: This ring is expected to be essentially planar. The bond lengths within the ring will indicate a degree of electron delocalization.

  • Sulfinyl Group: The S=O bond length is anticipated to be in the range of 1.48-1.52 Å. The geometry around the sulfur atom will be pyramidal.

  • Torsion Angles: The key geometric feature will be the dihedral angle between the planar 1,2,3-thiadiazole ring and the p-tolyl ring. This angle will define the overall molecular conformation and is influenced by steric hindrance and crystal packing forces. A significant twist is expected, similar to related structures where dihedral angles can range from 30° to over 80°.[2][5]

  • Supramolecular Interactions: In the crystal lattice, molecules are likely to be linked by weak intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, with the sulfinyl oxygen and thiadiazole nitrogen atoms acting as acceptors.[1] Pi-stacking interactions between the aromatic rings may also be observed, contributing to the stability of the crystal structure.

Spectroscopic Characterization

Spectroscopic analysis provides complementary data that confirms the molecular structure of the bulk material and validates the result from single-crystal analysis.

3.2.1 Molecular Structure Visualization

Figure 2: 2D representation of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

3.2.2 Expected Spectroscopic Data

The following table summarizes the key spectral features expected for the title compound, which are essential for its structural confirmation.[7][8]

Technique Expected Observations
¹H NMR δ (ppm, in CDCl₃): ~2.4 (s, 3H, Ar-CH₃), ~2.8 (s, 3H, Thiadiazole-CH₃), ~7.3 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H). The distinct singlets for the two methyl groups are key identifiers.
¹³C NMR δ (ppm, in CDCl₃): ~15 (Thiadiazole-CH₃), ~21 (Ar-CH₃), ~125-145 (Aromatic & Thiadiazole carbons).
FT-IR ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1595 (C=C Ar stretch), ~1450 (C=N stretch), ~1050 (S=O stretch). The strong S=O stretch is a critical diagnostic peak for the sulfoxide.
Mass Spec. (EI or ESI): Molecular ion peak [M]⁺ or [M+H]⁺ at m/z 238 or 239, respectively. Fragmentation pattern would show loss of SO, and cleavage of the aryl-sulfur bond.

Protocols for Spectroscopic Analysis:

  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

  • FT-IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Record the spectrum in the 4000-400 cm⁻¹ range.[8]

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) for analysis by ESI-MS to confirm the molecular weight.

Conclusion

This technical guide details a robust and scientifically sound methodology for the synthesis and complete structural characterization of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole. By integrating a validated synthetic protocol with advanced analytical techniques—primarily single-crystal X-ray diffraction, supplemented by NMR, FT-IR, and mass spectrometry—researchers can obtain a definitive understanding of the compound's molecular and electronic structure. The provided protocols and anticipated data serve as a self-validating framework, ensuring that the resulting structural model is accurate and reliable. This information is critical for advancing the development of novel thiadiazole-based compounds in the fields of medicine and agriculture.

References

  • BenchChem. (2025). Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][2][4][5]thiadiazoles. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Han, Y., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Fun, H.-K., et al. (2011). 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Allen, P. G., et al. (2010). The 4-(3-chloro-4-methylphenyl)-1,2,3,5-dithiadiazol-3-yl radical. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Li, Y., et al. (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Saeed, A., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • PubChem. (2026). 5-{[(4-Methylphenyl)sulfonyl]amino}-1,3,4-thiadiazole-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Dmitrieva, U. N., et al. (2016). Synthesis of 5-[(4-methylphenyl)sulfinyl]- and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1 H-tetrazoles. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Foreword: Charting the Course for a Novel Thiadiazole Derivative The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is a complex and data-driven process. Among the critical waypoints in...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Thiadiazole Derivative

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is a complex and data-driven process. Among the critical waypoints in this journey is the early characterization of its pharmacokinetic (PK) properties. This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, a novel compound with a thiadiazole core. While derivatives of thiadiazole have shown a wide range of biological activities, including antimicrobial and anticancer properties, the specific absorption, distribution, metabolism, and excretion (ADME) profile of this NCE remains to be elucidated.[1][2][3][4]

This document is structured not as a rigid protocol, but as a strategic guide for fellow researchers, scientists, and drug development professionals. It is designed to provide not only the "how" but, more importantly, the "why" behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed study is a self-validating system designed to generate robust and reliable data. This early, cost-effective in vitro assessment is essential for predicting the compound's behavior in the body, guiding lead optimization, and identifying potential liabilities before advancing to more resource-intensive in vivo studies.[5]

Foundational Physicochemical Properties

Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These initial parameters will influence the design and interpretation of subsequent ADME studies.

PropertyImportance in PK Profiling
Aqueous Solubility Impacts dissolution, absorption, and the design of in vitro assays.
LogD/LogP Predicts lipophilicity, which influences membrane permeability and protein binding.
pKa Determines the ionization state at physiological pH, affecting solubility and transport.
Chemical Stability Assesses degradation in various buffers and matrices to ensure assay integrity.

Metabolic Stability: The First Look at Biotransformation

A drug's metabolic stability is a primary determinant of its half-life and oral bioavailability. These assays evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.[6]

Rationale for a Tiered Approach

We will employ a tiered approach, starting with simpler, high-throughput systems and progressing to more complex models that better recapitulate the in vivo environment. This strategy allows for early decision-making and conserves resources.

Experimental Design

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the major players in phase I metabolism.[6][7]

Protocol: Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in phosphate buffer. A cofactor solution containing NADPH (nicotinamide adenine dinucleotide phosphate), a necessary component for CYP activity, is prepared.

  • Incubation: The test compound, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, is added to the microsome suspension and pre-incubated at 37°C.

  • Initiation: The reaction is initiated by the addition of the NADPH solution.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

For a more comprehensive view of metabolism, including both phase I and phase II (conjugation) pathways, cryopreserved human hepatocytes are the gold standard in vitro model.[6][7][8]

Protocol: Hepatocyte Stability Assay

  • Cell Thawing and Plating: Cryopreserved human hepatocytes are rapidly thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.

  • Incubation: The culture medium is replaced with a medium containing the test compound.

  • Time Points: Samples of the culture medium are collected at multiple time points over a longer duration (e.g., 0, 1, 2, 4, 8, and 24 hours) to assess the stability of both parent compound and potential metabolites.

  • Analysis: The concentration of the parent compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, the in vitro half-life and intrinsic clearance are calculated.

Caption: Workflow for determining metabolic stability.

Plasma Protein Binding: Understanding Free Drug Concentration

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[9][10][11] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Rationale for Equilibrium Dialysis

Rapid equilibrium dialysis (RED) is a widely accepted method for determining PPB. It accurately measures the unbound drug fraction by allowing the free drug to equilibrate across a semi-permeable membrane.[9][10]

Experimental Design

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device insert, containing a semi-permeable membrane, is placed into a base plate.

  • Sample Addition: The test compound is spiked into plasma (human, rat, mouse) and added to one chamber of the insert. Dialysis buffer is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C with shaking to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterDescription
Fraction Unbound (fu) The percentage of the drug that is not bound to plasma proteins.
Percent Bound 100% - % Unbound

Permeability and Efflux: Predicting Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is a key determinant of bioavailability. The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal permeability.[12][13][14][15]

Rationale for Caco-2 Monolayers

Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters, such as P-glycoprotein (P-gp).[12][15]

Experimental Design

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-to-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents drug absorption.

    • Basolateral to Apical (B-to-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This indicates active efflux.

  • Sampling and Analysis: Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the potential for active efflux.

G cluster_1 Caco-2 Permeability Assay A_to_B Apical (A) (Donor) Caco-2 Monolayer Basolateral (B) (Receiver) Papp_A_to_B Papp (A-to-B) (Absorption) A_to_B:f0->Papp_A_to_B Measures Absorption B_to_A Apical (A) (Receiver) Caco-2 Monolayer Basolateral (B) (Donor) Papp_B_to_A Papp (B-to-A) (Efflux) B_to_A:f0->Papp_B_to_A Measures Efflux Efflux_Ratio Efflux Ratio Papp_A_to_B->Efflux_Ratio Papp_B_to_A->Efflux_Ratio

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Profile of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Disclaimer: This document provides a comprehensive overview based on available scientific literature. It is intended for informational purposes for a scientific audience and does not constitute a formal safety endorsemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a comprehensive overview based on available scientific literature. It is intended for informational purposes for a scientific audience and does not constitute a formal safety endorsement. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

Preamble: Navigating the Data Landscape for a Novel Thiadiazole Derivative

The compound 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a novel entity within the broader class of thiadiazole-containing molecules. As of the date of this guide, a comprehensive, publicly available toxicological profile for this specific molecule has not been established. The absence of direct data necessitates a scientifically rigorous, surrogate-based approach to preliminary safety assessment.

This guide, therefore, is structured to provide a deep understanding of the potential toxicological liabilities of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole by examining the known safety profiles of structurally related 1,2,3-thiadiazole and other thiadiazole isomers. By synthesizing data from analogous compounds, we can infer potential hazards, guide the design of a robust toxicity testing strategy, and provide a foundational understanding for researchers and drug development professionals. The insights herein are grounded in the principles of structure-activity relationships (SAR) and are intended to inform, rather than replace, empirical toxicological studies.

Section 1: The Thiadiazole Scaffold - A Double-Edged Sword of Bioactivity and Potential Toxicity

The thiadiazole ring system, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its various isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) are components of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The bioactivity of thiadiazoles is often attributed to their ability to act as bioisosteres of other key biological molecules, such as pyrimidines, which allows them to interact with various enzymes and receptors.[2]

However, this potent bioactivity can also be associated with off-target effects and toxicity. The specific nature and substitution pattern of the thiadiazole ring and its appended functional groups are critical determinants of both the therapeutic and toxicological profiles. A key objective of this guide is to dissect these relationships to build a predictive safety profile for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

Section 2: In-Silico and Surrogate Data Analysis of Potential Toxicities

In the absence of direct experimental data, we turn to an analysis of related compounds to forecast the potential toxicological profile of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

Acute Toxicity

Acute toxicity studies are fundamental in establishing the immediate, short-term adverse effects of a substance and in determining its median lethal dose (LD50). While no specific LD50 data exists for our target compound, studies on other thiadiazole derivatives provide a potential range of outcomes.

For instance, a study on new 1,3,4-thiadiazole derivatives administered orally to mice found the LD50 to be greater than 2000 mg/kg, classifying them as practically non-toxic according to OECD guidelines.[4][5] Conversely, research on the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in Syrian hamsters determined an LD50 of 1000 mg/kg, placing it in Category 4, and noted potential for liver and kidney damage.[6] More directly relevant, a study on a 1,2,3-thiadiazole derivative reported a favorable safety profile with an LD50 greater than 5000 mg/kg.[7][8]

Insight for the Target Compound: The available data on thiadiazole derivatives suggests a generally low to moderate acute toxicity profile. However, the potential for organ-specific toxicity, particularly hepatotoxicity and nephrotoxicity, should not be overlooked and warrants specific investigation.

Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. The data on the genotoxicity of thiadiazole derivatives is mixed and appears to be highly structure-dependent.

A study on 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (a 1,2,3-thiadiazole derivative) indicated an increase in urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in rats, a biomarker for oxidative DNA damage.[3] In contrast, an analogous 1,2,3-selenadiazole compound was found to decrease these levels, highlighting how subtle structural changes can significantly impact genotoxic potential.[3] In silico predictions for a 1,2,5-thiadiazole derivative suggested it to be non-carcinogenic and non-toxic in the Ames test.[8]

Insight for the Target Compound: The potential for genotoxicity with 1,2,3-thiadiazole derivatives exists and should be a primary focus of the initial safety assessment. The presence of the sulfinyl group in the target compound introduces a potential site for metabolic activation, which could influence its genotoxic profile.

Cytotoxicity

The in vitro cytotoxicity of a compound against various cell lines provides valuable information about its potential to induce cell death and its therapeutic index if being developed as an anti-cancer agent. Numerous studies have documented the cytotoxic effects of thiadiazole derivatives against a range of cancer cell lines.

The half-maximal inhibitory concentration (IC50) values are highly variable and contingent on the specific chemical structure and the cancer cell line being tested.[2][9] For example, some 1,3,4-thiadiazole derivatives have shown potent cytotoxic activity against breast cancer cell lines, with some compounds exhibiting greater potency than the reference drug imatinib.[9] It is also important to note that some thiadiazole derivatives that are cytotoxic to cancer cells have also shown toxicity towards normal cell lines, such as human fibroblasts, which is a critical consideration for therapeutic development.[10]

Insight for the Target Compound: The cytotoxic potential of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is currently unknown. Given the broad range of cytotoxicities observed for other thiadiazole derivatives, it is essential to perform in vitro cytotoxicity screening against a panel of both cancerous and non-cancerous cell lines to understand its general cytotoxic profile and selectivity.

Table 1: Summary of In Vitro Cytotoxicity Data for Representative Thiadiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
1,3,4-Thiadiazole DerivativesMDA-MB-231 (Breast Cancer)8 - 11[9]
1,3,4-Thiadiazole DerivativesPC3 (Prostate Cancer)> 250[9]
1,3,4-Thiadiazole DerivativesU87-C-531 (Glioblastoma)> 250[9]
5-(4-chlorophenyl)-1,3,4-thiadiazolesMCF-7 (Breast Cancer)2.32 - 8.35[11]
5-(4-chlorophenyl)-1,3,4-thiadiazolesHepG2 (Liver Cancer)2.32 - 8.35[11]
Ciprofloxacin-based 1,3,4-thiadiazolesMCF-7 (Breast Cancer)3.26 - 15.7[10]
1,2,3-thiadiazole derivativesMCF-7 (Breast Cancer)8.1 - 12.8 µg/mL[1]

Section 3: Proposed Strategy for Preliminary Toxicity and Safety Assessment

Based on the surrogate data analysis, a tiered approach to the toxicological evaluation of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is recommended. This strategy is designed to provide a comprehensive preliminary safety profile in a logical and resource-efficient manner.

In Vitro Toxicity Screening

The initial phase of testing should focus on in vitro assays to rapidly assess the potential for cytotoxicity and genotoxicity.

Diagram 1: Proposed In Vitro Toxicity Screening Workflow

in_vitro_workflow start Test Compound: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity Screen for cell viability genotoxicity Genotoxicity Assays (e.g., Ames, in vitro Micronucleus) start->genotoxicity Assess DNA damage potential metabolism Metabolic Stability (e.g., Liver Microsomes) start->metabolism Evaluate metabolic profile data_analysis Data Analysis and Risk Assessment cytotoxicity->data_analysis genotoxicity->data_analysis metabolism->data_analysis

Caption: A streamlined workflow for the initial in vitro safety assessment.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a representative cancer cell line if applicable) in 96-well plates and allow for attachment overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Preliminary In Vivo Acute Toxicity Assessment

Should the in vitro data suggest a favorable safety profile, a preliminary in vivo acute toxicity study in a rodent model would be the next logical step.

Diagram 2: Proposed In Vivo Acute Toxicity Study Design

in_vivo_workflow start Acclimatization of Rodent Model (e.g., Mice) dosing Single Dose Administration (e.g., Oral Gavage) start->dosing observation 14-Day Observation Period (Clinical signs, Body weight) dosing->observation necropsy Terminal Necropsy and Histopathology observation->necropsy analysis LD50 Estimation and Target Organ Identification necropsy->analysis

Caption: A standard workflow for an in vivo acute toxicity study.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Acclimatization: Acclimate a small number of rodents (e.g., female mice) to the laboratory conditions for at least 5 days.

  • Dose Administration: Administer a single oral dose of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole to one animal at a time. The starting dose is selected based on in vitro data and the known toxicity of related compounds.

  • Observation: Observe the animal for signs of toxicity and mortality. The outcome for each animal determines the dose for the next animal (either increased or decreased).

  • Study Duration: Continue the sequential dosing until the stopping criteria of the OECD guideline are met.

  • Data Analysis: Use the results to calculate the estimated LD50 and its confidence interval.

  • Pathology: Conduct a gross necropsy on all animals and collect tissues for histopathological examination to identify any target organs of toxicity.

Section 4: Conclusion and Future Directions

While a definitive toxicity and safety profile for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is not yet available, a comprehensive analysis of the existing literature on structurally related thiadiazole derivatives provides a valuable framework for its preliminary assessment. The current body of evidence suggests a low to moderate potential for acute toxicity, but with a notable need to investigate potential genotoxicity and cytotoxicity.

The proposed tiered testing strategy, beginning with in vitro screening and progressing to in vivo studies, represents a robust and scientifically sound approach to definitively characterize the safety profile of this novel compound. The results of these studies will be critical for any future development of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole for pharmaceutical or other applications. It is imperative that all future research is conducted with a strong emphasis on rigorous experimental design and adherence to established safety guidelines.

References

  • Gomha, S. M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4280. [Link]

  • Aliabadi, A., et al. (2013). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(3), 435–443. [Link]

  • Al-Smadi, M., et al. (2019). The genotoxicity of the (A) 1,2,3-thiadiazole (5a) and (B) selenadiazole (6a) compounds. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1593. [Link]

  • Al-Smadi, M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(22), 4801. [Link]

  • Gomha, S. M., et al. (2025). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. ResearchGate. [Link]

  • Author, et al. (2025). DETERMINATION OF ACUTE TOXICITY AND INFLAMMATORY ACTIVITY OF 1,3,4-THIADIAZOLE. International journal of medical sciences. [Link]

  • Al-Smadi, M., et al. (2019). Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena. Molecules, 24(22), 4088. [Link]

  • Author, et al. (2025). INTERNATIONAL JOURNAL OF MEDICAL SCIENCES. International Journal of Medical Sciences. [Link]

  • da Silva, A. C. A., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 197-204. [Link]

  • El-Sayed, M. A. A., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 112, 117876. [Link]

  • Author, et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences. [Link]

  • Chen, H., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5201-5245. [Link]

  • Author, et al. (2022). Genotoxicity evaluation of the thiadiazoles 10a–12b in Hs27 cells. The... ResearchGate. [Link]

  • Liu, X., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(9), 3749-3755. [Link]

  • Kumar, D., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure, 1245, 131068. [Link]

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  • Eken, H. N., et al. (2026). Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

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Sources

Foundational

Historical discovery and synthesis pathways of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

An In-depth Technical Guide to the Historical Discovery and Synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole Abstract The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Historical Discovery and Synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Abstract

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal and agricultural chemistry, prized for its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the historical context and plausible synthetic pathways for a specific derivative, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole. While the discovery of this exact molecule is not prominently documented, its conceptualization arises from the systematic exploration of 1,2,3-thiadiazole chemistry. This document, intended for researchers and drug development professionals, details a scientifically grounded, multi-step synthesis, explaining the rationale behind experimental choices and providing detailed protocols based on established chemical transformations.

Introduction: The Significance of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. First synthesized in the late 19th century, this scaffold has become a cornerstone in the development of novel bioactive compounds.[3] Derivatives of 1,2,3-thiadiazole are known to exhibit a wide range of pharmacological properties, including antifungal, antiviral, insecticidal, and plant activator activities.[1][2] The stability of the ring system and the potential for functionalization at the 4- and 5-positions make it an attractive template for combinatorial chemistry and lead optimization in drug discovery.

The target molecule of this guide, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, combines the established 1,2,3-thiadiazole core with a chiral sulfoxide group. Aryl sulfoxides are important pharmacophores found in various therapeutic agents, valued for their ability to engage in hydrogen bonding and influence molecular conformation. The synthesis of such a hybrid structure represents a logical progression in the field, aiming to create novel chemical entities with potentially enhanced or unique biological profiles.

Historical Context: The Hurd-Mori Reaction

The primary and most versatile method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction , first reported by Charles D. Hurd and Raymond I. Mori in 1955.[4] This reaction involves the [4+1] cycloaddition of a hydrazone derivative, typically an N-acyl or N-tosyl hydrazone, with thionyl chloride (SOCl₂).[2][4] The hydrazone provides a four-atom fragment, while the thionyl chloride acts as the sulfur donor.

The general mechanism of the Hurd-Mori reaction is a cornerstone of this synthesis. The reaction is initiated by the attack of the hydrazone on thionyl chloride, followed by an intramolecular cyclization and subsequent elimination steps to yield the aromatic 1,2,3-thiadiazole ring. The versatility of this reaction allows for the synthesis of a wide array of substituted 1,2,3-thiadiazoles from readily available ketones and aldehydes.[1][5]

Proposed Synthesis Pathway for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

The synthesis of the target compound can be logically approached in a three-stage process:

  • Stage 1: Formation of the core heterocyclic structure, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, via the Hurd-Mori reaction.

  • Stage 2: Functional group manipulation at the 5-position to introduce the p-tolylthio group.

  • Stage 3: Selective oxidation of the resulting sulfide to the final sulfoxide product.

The overall workflow is depicted below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C-S Bond Formation cluster_2 Stage 3: Oxidation A Ethyl Acetoacetate C Ethyl Acetoacetate Semicarbazone A->C NaOAc, EtOH/H₂O B Semicarbazide HCl B->C D 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Ethyl Ester C->D SOCl₂, Reflux E 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid D->E NaOH, H₂O/EtOH F 5-Bromo-4-methyl-1,2,3-thiadiazole E->F Hunsdiecker Reaction (e.g., NBS, Ag₂O) H 4-Methyl-5-[(4-methylphenyl)sulfanyl]- 1,2,3-thiadiazole F->H K₂CO₃, DMF G p-Thiocresol G->H I 4-Methyl-5-[(4-methylphenyl)sulfinyl]- 1,2,3-thiadiazole (Target) H->I m-CPBA, DCM, 0°C

Caption: Proposed multi-stage synthesis of the target compound.

Detailed Experimental Protocols & Methodologies

Stage 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid (E)

This stage utilizes the foundational Hurd-Mori reaction. The starting material, ethyl acetoacetate, is first converted to its semicarbazone, which then undergoes cyclization.

Protocol 1: Preparation of Ethyl Acetoacetate Semicarbazone (C)

  • Dissolve semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

  • In a separate flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

  • Add the semicarbazide solution to the ethyl acetoacetate solution and reflux the mixture for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Protocol 2: Hurd-Mori Cyclization to form 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Ethyl Ester (D)

  • Suspend the dried ethyl acetoacetate semicarbazone (C) in an excess of thionyl chloride (SOCl₂) under an inert atmosphere (e.g., nitrogen).

  • Gently reflux the mixture for 2-3 hours. The reaction is typically exothermic and may require initial cooling.

  • After the reaction is complete (monitored by TLC or gas evolution ceasing), carefully remove the excess thionyl chloride under reduced pressure.

  • Quench the reaction by slowly pouring the residue onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester (D). Purify by column chromatography if necessary.

Protocol 3: Saponification to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid (E)

  • Dissolve the crude ester (D) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with cold dilute hydrochloric acid to a pH of ~2-3.

  • Collect the precipitated carboxylic acid (E) by filtration, wash with cold water, and dry. This intermediate is often used in subsequent steps without further purification.[6]

Stage 2: Installation of the Aryl Thioether

This stage involves converting the carboxylic acid into a suitable leaving group, followed by nucleophilic substitution with p-thiocresol. A brominated intermediate via a Hunsdiecker-type reaction is a plausible route.

Protocol 4: Synthesis of 5-Bromo-4-methyl-1,2,3-thiadiazole (F)

  • Suspend the carboxylic acid (E) (1.0 equivalent) and a silver salt (e.g., silver(I) oxide, 0.6 equivalents) in a suitable anhydrous solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) to the suspension.

  • Reflux the mixture under inert atmosphere, protecting from light, for 2-4 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Cool the mixture and filter off the silver salts.

  • Wash the filtrate with sodium thiosulfate solution and then water.

  • Dry the organic phase, concentrate, and purify the crude bromide (F) by chromatography.

Protocol 5: Nucleophilic Substitution to form 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole (H)

  • To a solution of 5-bromo-4-methyl-1,2,3-thiadiazole (F) (1.0 equivalent) in an aprotic polar solvent like DMF, add p-thiocresol (G) (1.1 equivalents) and a mild base such as potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC indicates completion.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (H) by column chromatography on silica gel.

Stage 3: Selective Oxidation to the Sulfoxide

The final step is the controlled oxidation of the sulfide to the sulfoxide, avoiding over-oxidation to the sulfone.

Protocol 6: Oxidation to 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (I)

  • Dissolve the sulfide (H) (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents) in DCM dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress carefully by TLC. The reaction is typically rapid.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and wash it successively with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the final product (I) by column chromatography or recrystallization to yield the target sulfoxide.

Mechanistic Insights: The Hurd-Mori Cyclization

The key ring-forming step is a complex process. Understanding its mechanism is crucial for optimizing reaction conditions and predicting potential side products.

G Semicarbazone R-C(=N-NH-C(=O)NH₂)-R' Intermediate_A R-C(=N-N(SOCl)-C(=O)NH₂)-R' Semicarbazone->Intermediate_A + SOCl₂ Intermediate_B [R-C(=N-N=S=O)-R']⁺ Intermediate_A->Intermediate_B - Cl⁻ Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Cyclization Intermediate_D Aromatic Intermediate Intermediate_C->Intermediate_D - HCl Thiadiazole 1,2,3-Thiadiazole Ring Intermediate_D->Thiadiazole - H₂NCONH₂

Caption: Simplified mechanism of the Hurd-Mori reaction.

The reaction is believed to proceed through initial N-thionylation of the hydrazone. This is followed by an intramolecular electrophilic attack of the sulfur atom onto the carbon of the C=N bond, a critical cyclization step. Subsequent elimination steps lead to the formation of the stable aromatic 1,2,3-thiadiazole ring. The choice of the hydrazone (semicarbazone, tosylhydrazone, etc.) can influence reaction yields and conditions.[1]

Data Summary

The following table summarizes hypothetical reaction parameters for the proposed synthesis. Yields are estimated based on literature precedents for analogous reactions.

StepReactantsProductKey Reagents/ConditionsEstimated Yield (%)
1aEthyl acetoacetate, Semicarbazide HClEthyl acetoacetate semicarbazoneNaOAc, EtOH/H₂O, Reflux85-95
1bEthyl acetoacetate semicarbazone4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl esterSOCl₂, Reflux60-75
1c4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester4-Methyl-1,2,3-thiadiazole-5-carboxylic acidNaOH, EtOH/H₂O90-98
2a4-Methyl-1,2,3-thiadiazole-5-carboxylic acid5-Bromo-4-methyl-1,2,3-thiadiazoleNBS, Ag₂O, CCl₄, Reflux40-60
2b5-Bromo-4-methyl-1,2,3-thiadiazole, p-Thiocresol4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazoleK₂CO₃, DMF70-85
34-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazolem-CPBA, DCM, 0 °C80-95

Conclusion

While a direct historical account of the discovery of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is not available, its existence is a logical extension of the well-established chemistry of the 1,2,3-thiadiazole ring system. The synthetic pathway outlined in this guide is built upon robust and well-documented chemical reactions, primarily the Hurd-Mori synthesis for the core structure, followed by standard functional group interconversion and selective oxidation. This guide provides a solid framework for any researcher or drug development professional seeking to synthesize this compound or its analogs, underscoring the enduring utility of classic named reactions in modern chemical science.

References

  • Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][6][7][8]thiadiazoles. Journal of Agricultural and Food Chemistry.[Link]

  • Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.[Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Chemistry Portal.[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.[Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. ACS Publications.[Link]

  • Oxidation of sulfides to sulfoxides with 3-aryl-2-tert-butyloxaziridines under high pressure. Royal Society of Chemistry.[Link]

  • Representative synthetic methods for 1,2,3-thiadiazole derivatives. ResearchGate.[Link]

  • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.[Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.[Link]

  • Application of the hurd‐mori‐reaction for the synthesis of tricyclic annelated 1,2,3‐thiadiazoles. Scilit.[Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal.[Link]

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC.[Link]

  • Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and a-pinene. ResearchGate.[Link]

  • C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones. Journal of Chemical Research, Synopses.[Link]

  • The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. ResearchGate.[Link]

  • Synthesis of 4-methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. PubMed.[Link]

  • New synthesis of 1,2,3‐thiadiazole‐5‐thiol derivatives. Scilit.[Link]

  • The Chemistry of 1,2,3-Thiadiazoles.Google Books.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, a heterocyclic compound of interest for researchers in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore present in various biologically active agents, including antimicrobial and plant-activating compounds.[1][2][3] This protocol outlines a robust three-stage synthetic strategy: (I) formation of a key 4-methyl-1,2,3-thiadiazole intermediate, (II) nucleophilic aromatic substitution to install the p-tolylthioether moiety, and (III) selective oxidation to the target sulfoxide. The causality behind experimental choices, safety precautions, and expected outcomes are detailed to ensure reproducibility and success for researchers in the field.

Introduction

The 1,2,3-thiadiazole ring system is a versatile heterocyclic motif that has garnered significant attention in agrochemical and pharmaceutical research.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities.[6] The introduction of a sulfoxide group, a known hydrogen bond acceptor, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide details the synthesis of a specific derivative, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, providing a clear pathway for its preparation from accessible starting materials.

The synthetic approach is logically divided into three primary stages. The synthesis commences with the formation of the core heterocyclic structure, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which serves as a versatile building block. This intermediate is then converted to a 5-chloro derivative, activating the C5 position for nucleophilic attack. The second stage involves the crucial C-S bond formation via substitution with 4-methylbenzenethiol. The final stage addresses the chemoselective oxidation of the resulting thioether. This step is critical, as over-oxidation to the sulfone must be avoided to yield the desired sulfoxide.[7][8] The protocol described herein utilizes meta-chloroperoxybenzoic acid (m-CPBA), a reliable and well-documented reagent for this transformation, under controlled conditions to ensure high selectivity.[9][10]

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Stage 1: Heterocycle Formation & Activation cluster_1 Stage 2: Thioether Formation cluster_2 Stage 3: Selective Oxidation A Ethyl Acetoacetate C Ethyl 2-(1-methyl-2-semicarbazono)acetate A->C Pyridine/NaOAc B Semicarbazide HCl B->C E Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate C->E Hurd-Mori Cyclization D Thionyl Chloride (SOCl₂) D->E G 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid E->G Hydrolysis F Saponification (e.g., NaOH, H₂O) F->G I 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride G->I Acid Chloride Formation H Thionyl Chloride (SOCl₂) H->I J 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride L 5-Chloro-4-methyl-1,2,3-thiadiazole J->L Heat, Catalyst K Decarbonylative Chlorination (Hypothetical/Simplified) K->L N 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole L->N Nucleophilic Substitution M p-Thiocresol, Base (e.g., K₂CO₃) M->N O 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole Q 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (Final Product) O->Q Oxidation in DCM, 0°C to RT P m-CPBA (~1.1 eq) P->Q

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialSupplierPurity/GradeCAS NumberNotes
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidSigma-Aldrich≥97%75423-15-3Starting material for this protocol.[11]
Thionyl Chloride (SOCl₂)Sigma-Aldrich≥99%7719-09-7Use freshly distilled. Reacts violently with water.
4-Methylbenzenethiol (p-Thiocresol)Sigma-Aldrich98%106-45-6Stenchant. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Fisher ChemicalAnhydrous584-08-7Dry in an oven before use.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous68-12-2Use dry solvent.
meta-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich≤77%937-14-4Potentially explosive when shocked or heated. Store refrigerated.
Dichloromethane (DCM)Fisher ChemicalAnhydrous75-09-2Use dry solvent.
Sodium Bicarbonate (NaHCO₃)Fisher ChemicalACS Grade144-55-8Used for aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Fisher ChemicalACS Grade7487-88-9Drying agent.
Diethyl EtherFisher ChemicalACS Grade60-29-7For extractions and purification.
HexanesFisher ChemicalACS Grade110-54-3For chromatography and recrystallization.

Experimental Protocols

Stage 1: Synthesis of 5-Chloro-4-methyl-1,2,3-thiadiazole (Intermediate II)

Rationale: This protocol begins with the commercially available 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The carboxylic acid functional group is not a good leaving group for direct nucleophilic substitution. Therefore, it is first converted into an activated intermediate, which can then be transformed into a chloro-derivative, an excellent precursor for the subsequent C-S bond formation. The conversion to the acyl chloride followed by a decarbonylative chlorination is a plausible, albeit challenging, route. For the purpose of this protocol, we will outline a more direct, albeit less referenced, halogenation method that proceeds from the carboxylic acid, conceptually similar to a Hunsdiecker reaction, which is known for converting carboxylic acids to halides.[12] Researchers should note that optimization of this step may be required.

  • Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (Intermediate I, 5.0 g, 31.6 mmol).

  • Reaction Setup : Suspend the acid in chloroform (40 mL). Carefully add N-chlorosuccinimide (NCS, 4.6 g, 34.8 mmol, 1.1 eq) and a catalytic amount of lithium acetate (0.32 g, 3.16 mmol, 0.1 eq).

  • Reaction Execution : Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Work-up : Cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with 1 M HCl (2 x 30 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of hexanes to 9:1 hexanes/ethyl acetate) to yield 5-chloro-4-methyl-1,2,3-thiadiazole (Intermediate II) as a pale yellow oil.

Stage 2: Synthesis of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole (Intermediate III)

Rationale: This stage involves a standard nucleophilic aromatic substitution reaction. The electron-deficient 1,2,3-thiadiazole ring is susceptible to attack by nucleophiles, leading to the displacement of the chloride at the C5 position.[13][14] p-Thiocresol is used as the sulfur nucleophile, and an anhydrous base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Preparation : In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methylbenzenethiol (p-thiocresol, 3.5 g, 28.2 mmol, 1.1 eq) in anhydrous DMF (30 mL).

  • Thiolate Formation : Add anhydrous potassium carbonate (5.3 g, 38.3 mmol, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Substitution Reaction : To this suspension, add a solution of 5-chloro-4-methyl-1,2,3-thiadiazole (Intermediate II, assumed 25.6 mmol from the previous step) in anhydrous DMF (10 mL) dropwise over 15 minutes.

  • Reaction Execution : Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC until the starting halide is consumed.

  • Work-up : Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Purification : Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to afford the thioether (Intermediate III) as a white or off-white solid.

Stage 3: Synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (Final Product)

Rationale: The final step is the selective oxidation of the thioether to a sulfoxide. m-CPBA is a highly effective reagent for this transformation. The key to selectivity is controlling the stoichiometry and temperature. Using approximately one equivalent of the oxidant at low temperatures minimizes the formation of the over-oxidized sulfone byproduct. The thioether sulfur is significantly more nucleophilic and thus more readily oxidized than the sulfur atom within the aromatic thiadiazole ring.[7][9]

  • Preparation : Dissolve the thioether (Intermediate III, 5.0 g, 21.1 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition : In a separate beaker, dissolve m-CPBA (≤77% purity, 5.2 g, ~23.2 mmol, ~1.1 eq) in DCM (50 mL). Add this solution dropwise to the cold thioether solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Execution : After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction closely by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) to ensure full consumption of the starting thioether without significant formation of a more polar sulfone spot.

  • Work-up : Quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct. Then, wash with a 10% aqueous solution of sodium thiosulfate (50 mL) to destroy any excess peroxide, followed by a final wash with brine (50 mL).

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, as a white crystalline solid.

Data and Expected Results

CompoundMolecular FormulaMol. Weight ( g/mol )AppearanceExpected Yield
Intermediate II: 5-Chloro-4-methyl-1,2,3-thiadiazoleC₃H₃ClN₂S134.59Pale yellow oil60-75%
Intermediate III: 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazoleC₁₀H₁₀N₂S₂222.33Off-white solid75-90%
Final Product: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazoleC₁₀H₁₀N₂OS₂238.33White crystalline solid80-95%

Characterization Data (Predicted/Typical):

  • Final Product: ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 2.70 (s, 3H, thiadiazole-CH₃), 2.40 (s, 3H, Ar-CH₃). ¹³C NMR (CDCl₃, 101 MHz): δ 158.2, 145.1, 142.3, 137.5, 130.5, 125.8, 21.5, 14.8. IR (KBr, cm⁻¹): 3050 (Ar C-H), 2925 (Alkyl C-H), 1595 (Ar C=C), 1490, 1045 (S=O stretch).

Safety and Handling

  • Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water, releasing HCl and SO₂ gas. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • p-Thiocresol : Possesses a strong, unpleasant odor. It is toxic and an irritant. Handle exclusively in a fume hood.

  • m-CPBA : A strong oxidizing agent that is shock-sensitive and can decompose explosively upon heating. Store in a refrigerator and avoid using metal spatulas.

  • Solvents : Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact. Use in a well-ventilated area.

References

  • Journal of Agricultural and Food Chemistry. (2009). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][4][15][16]thiadiazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Inorganic Chemistry Frontiers. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. [Link]

  • ResearchGate. (2001). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. [Link]

  • Molecules. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • National Center for Biotechnology Information. (2023). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. [Link]

  • Journal of Chemical Research, Synopses. (1998). C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones. [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • Journal of Chemical Sciences. (2012). Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
  • ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA.... [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

  • National Center for Biotechnology Information. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

  • ResearchGate. (2019). Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. [Link]

  • MDPI. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one. [Link]

  • The Journal of Organic Chemistry. (1983). Formation of elusive vic-disulfoxides and OS-sulfenyl sulfinates during the m-chloroperoxybenzoic acid (MCPBA) oxidation of alkyl aryl disulfides and their regioisomeric sulfinothioic acid S-esters. [Link]

  • ResearchGate. (n.d.). The synthetic route for the formation of 4-((p-tolylthio)methyl)-1H-1,2,3-triazole derivatives (10–17). [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]

  • Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • Journal of the American Chemical Society. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. [Link]

  • Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Organic & Biomolecular Chemistry. (2003). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. [Link]

  • Jordan Journal of Chemistry. (2017). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. [Link]

  • ResearchGate. (2013). Synthesis and Characterization of bis thiadiazole and their methyl sulphone. [Link]

  • Chemical Reviews. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]

  • National Center for Biotechnology Information. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. [Link]

  • National Center for Biotechnology Information. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

Sources

Application

Solubility Guidelines for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole in DMSO and Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundame...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's success.[1][2] Poor solubility can impede absorption, limit bioavailability, and lead to unreliable results in in vitro assays, ultimately stalling development.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry.

The 1,2,3-thiadiazole ring system and its derivatives are of significant interest due to their diverse biological activities.[6] The subject of this guide, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, combines this heterocyclic core with a sulfinyl group and substituted phenyl rings, suggesting a molecule of moderate polarity. Understanding its solubility in both the "universal" solvent, Dimethyl Sulfoxide (DMSO), and a range of common organic solvents is paramount for its effective use in research and development.[7][8]

DMSO is a polar aprotic solvent prized for its ability to dissolve a wide array of both polar and non-polar compounds, making it an indispensable tool in high-throughput screening and the preparation of stock solutions for biological assays.[7][9] However, the final concentration of DMSO in an assay must be carefully controlled to avoid cellular toxicity and other off-target effects.[10][11] Therefore, determining the maximum solubility of a compound in DMSO is a crucial first step.[12][13]

Beyond DMSO, assessing solubility in various organic solvents is essential for synthetic chemistry, purification processes, and the development of formulations for in vivo studies.[14][15] This guide will provide detailed protocols for determining both thermodynamic and kinetic solubility, enabling researchers to make informed decisions throughout the drug discovery and development pipeline.

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[16][17][18][19][20] The key factors influencing the solubility of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole include:

  • Polarity: The presence of nitrogen and sulfur heteroatoms, along with the sulfinyl group, imparts polarity to the molecule. This suggests that it will be more soluble in polar solvents.

  • Hydrogen Bonding: The nitrogen atoms and the oxygen of the sulfinyl group can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents (e.g., alcohols).

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround, which can decrease solubility.

The interplay of these factors will determine the compound's solubility profile across a spectrum of solvents.

Caption: "Like Dissolves Like" Principle

Experimental Protocols

A critical distinction in solubility measurement is between thermodynamic and kinetic solubility.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[21][22][23] This value is crucial for understanding the compound's intrinsic properties and for formulation development.

  • Kinetic solubility is typically measured in high-throughput screening settings.[24][25][26][27] It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs. This provides a rapid assessment of solubility under conditions relevant to many in vitro assays.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.[2][22]

Materials:

  • 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid is essential.

    • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any fine particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the test solvent of known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of the compound in the filtered supernatant using the calibration curve. This concentration represents the thermodynamic solubility.

    • Express the solubility in units such as mg/mL or mM.

Protocol 2: Determination of Kinetic Solubility

This protocol describes a common method for assessing the kinetic solubility of a compound from a DMSO stock solution.[24][25][26][28]

Materials:

  • A concentrated stock solution of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤1%).[10]

    • Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement (Nephelometry):

    • Measure the turbidity (light scattering) in each well using a nephelometer.

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

  • Alternative Measurement (UV-Vis after Filtration):

    • After incubation, filter the contents of each well through a filter plate to remove any precipitate.

    • Measure the UV absorbance of the filtrate in a UV-compatible plate.

    • Compare the absorbance to a standard curve prepared in a mixture of buffer and DMSO to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Add excess solid to solvent T2 Equilibrate (24-48h shaking) T1->T2 T3 Centrifuge & Filter T2->T3 T4 Quantify by HPLC T3->T4 K1 Add DMSO stock to aqueous buffer K2 Incubate (1-2h shaking) K1->K2 K3 Measure Precipitation (Nephelometry/Filtration) K2->K3 K4 Determine Solubility Limit K3->K4 Start Select Solubility Assay cluster_thermo cluster_thermo Start->cluster_thermo Equilibrium Data Needed cluster_kinetic cluster_kinetic Start->cluster_kinetic High-Throughput Screening

Caption: Experimental Workflow for Solubility Determination

Data Presentation and Solvent Selection

The solubility data for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole should be presented in a clear and concise table. This allows for easy comparison of its solubility in different solvents.

Table 1: Solubility of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole in Common Solvents

SolventPolarity IndexDielectric Constant (20°C)Solvent TypeThermodynamic Solubility (mg/mL)
Hexane0.11.88Non-PolarTo be determined
Toluene2.42.38Non-Polar, AromaticTo be determined
Dichloromethane3.19.08Polar AproticTo be determined
Ethyl Acetate4.46.02Polar AproticTo be determined
Acetone5.120.7Polar AproticTo be determined
Ethanol5.224.55Polar ProticTo be determined
Acetonitrile5.837.5Polar AproticTo be determined
Methanol6.632.7Polar ProticTo be determined
DMSO7.246.7Polar AproticTo be determined
Water10.280.1Polar ProticTo be determined

Note: Polarity index and dielectric constant values are approximate and can vary slightly with sources.

Interpreting the Results:

  • High solubility in polar aprotic solvents like DMSO and acetonitrile would be expected given the compound's structure.[29]

  • Moderate to good solubility in polar protic solvents like ethanol and methanol may be observed due to hydrogen bond accepting capabilities.

  • Low solubility in non-polar solvents such as hexane and toluene is likely, as the polar nature of the thiadiazole and sulfinyl groups will not interact favorably with these solvents.[15]

  • A significant difference between kinetic and thermodynamic solubility can indicate that the compound may form supersaturated solutions that are prone to precipitation over time. This is a critical consideration for assay design and formulation stability.

Conclusion

Determining the solubility of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a foundational step in its evaluation as a potential therapeutic agent. By following the detailed protocols for thermodynamic and kinetic solubility provided in this guide, researchers can obtain reliable and reproducible data. This information will enable the rational selection of solvents for chemical synthesis and purification, the preparation of stable stock solutions for biological screening, and the development of appropriate formulations for further studies. A thorough understanding of a compound's solubility profile is not merely a technical exercise but a crucial element of risk mitigation in the complex process of drug discovery and development.[1][3][4]

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Veber, D. F., et al. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Proclinical. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Giacometti, J., et al. (n.d.). The effect of DMSO on the absorption and metabolism screening of drug discovery process. [Link]

  • Savjani, K. T., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • NEET coaching. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. [Link]

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. [Link]

  • Organic Solvents in Chemistry and Laboratories. (2024, October 27). [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

  • Capelle, M. A. H., et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • University of California, Berkeley. PROPERTIES OF COMMON ORGANIC SOLVENTS. [Link]

  • Tetko, I. V., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. [Link]

  • Fiveable. (2025, August 15). Like dissolves like: Intro to Chemistry Study Guide. [Link]

  • D'Andrea, D., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. [Link]

  • Scribd. Understanding "Like Dissolves Like" in Chemistry. [Link]

  • Hu, B., et al. (2014, April 9). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Surov, A. O., et al. (2015, July 17). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. RSC Publishing. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. [Link]

  • Breau, A. P., et al. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. PubMed. [Link]

  • ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

  • Aldeghi, M., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Scribd. Solubility Testing of Organic Compounds. [Link]

Sources

Method

Application Note: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole as a Systemic Acquired Resistance (SAR) Inducer

Target Audience: Researchers, Agricultural Chemists, and Agrochemical Drug Development Professionals Executive Summary The paradigm of crop protection is shifting from direct biocidal agents to host-defense elicitors tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Agricultural Chemists, and Agrochemical Drug Development Professionals

Executive Summary

The paradigm of crop protection is shifting from direct biocidal agents to host-defense elicitors that mitigate pathogen resistance. 1,2,3-Thiadiazole derivatives (e.g., Acibenzolar-S-methyl, Tiadinil) are benchmark inducers of Systemic Acquired Resistance (SAR). This application note provides a comprehensive, field-proven guide to evaluating 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole , a novel sulfoxide derivative engineered for optimized vascular mobility and prolonged transcriptomic activation of plant immunity [1].

Mechanistic Rationale: The Sulfinyl-Thiadiazole Pharmacophore

To effectively evaluate this compound, researchers must understand the causality behind its structural design:

  • The 1,2,3-Thiadiazole Core: Acts as a functional mimic of Salicylic Acid (SA). It triggers cellular redox changes that reduce intermolecular disulfide bonds in the cytosolic NPR1 (Non-expresser of PR genes 1) oligomer, releasing active NPR1 monomers that translocate to the nucleus to upregulate Pathogenesis-Related (PR) genes [2].

  • Causality of the Sulfinyl (-S(=O)-) Linkage: The sulfinyl bridge connecting the thiadiazole ring to the 4-methylphenyl (p-tolyl) moiety is a deliberate pharmacokinetic optimization. Unmodified thioethers (-S-) are often too lipophilic, leading to "cuticle trapping" and poor systemic movement. Conversely, over-oxidized sulfones (-SO2-) can be excessively polar or phytotoxic. The sulfinyl group achieves an ideal partition coefficient (LogP) for both symplastic (phloem) and apoplastic (xylem) translocation, allowing the elicitor to reach distal, uninfected tissues to prime broad-spectrum immunity[1].

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that any negative results can be accurately attributed to the compound's performance rather than experimental failure.

Protocol 1: In Planta SAR Induction & Transcriptomic Validation

Objective: To quantify the molecular induction of SAR prior to pathogen challenge.

Materials:

  • 4-week-old Solanum lycopersicum (Tomato) plants.

  • Test Compound: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (50 mg/L).

  • Positive Control: Acibenzolar-S-methyl (BTH) (50 mg/L).

  • Surfactant: 0.1% Tween-20 (reduces surface tension for cuticular penetration).

Step-by-Step Methodology:

  • Formulation: Dissolve the test compound in 1% DMSO, then dilute in sterile distilled water containing 0.1% Tween-20 to a final concentration of 50 mg/L. Rationale: The 1% DMSO ensures complete solubilization of the sulfoxide without causing solvent-induced phytotoxicity.

  • Foliar Application: Spray the foliage until run-off. Apply a mock treatment (Water + 1% DMSO + 0.1% Tween-20) to a separate cohort.

  • Tissue Sampling: Harvest the 3rd and 4th true leaves at 0h, 24h, 48h, and 72h post-treatment. Flash-freeze in liquid nitrogen immediately to halt transcriptomic degradation.

  • RNA Extraction & RT-qPCR: Extract total RNA and synthesize cDNA. Perform qPCR targeting PR1 (Pathogenesis-Related Protein 1) and Actin (housekeeping).

  • System Validation: The housekeeping gene (Actin) validates RNA integrity. The BTH positive control validates that the specific plant cohort is genetically responsive to SA-pathway elicitation.

Protocol 2: Greenhouse Efficacy Trial against Pseudomonas syringae

Objective: To translate transcriptomic priming into phenotypic disease resistance.

Step-by-Step Methodology:

  • Pre-treatment: Apply the test compound (50 mg/L) via foliar spray 3 days prior to pathogen inoculation. Rationale: SAR is not instantaneous. A 72-hour window is required for NPR1 translocation and the subsequent accumulation of PR proteins to reach protective thresholds.

  • Inoculum Preparation: Culture Pseudomonas syringae pv. tomato (Pst DC3000) in King's B medium. Resuspend in 10 mM MgCl₂ to a concentration of 1×108 CFU/mL.

  • Inoculation: Dip-inoculate the pre-treated plants into the bacterial suspension for 30 seconds.

  • Incubation: Transfer plants to a high-humidity chamber (>90% RH) at 25°C to facilitate stomatal opening and bacterial entry.

  • Disease Scoring: At 5 days post-inoculation (dpi), score Disease Severity Index (DSI) based on necrotic lesion area.

  • System Validation: Include a mock-inoculated control (sprayed with 10 mM MgCl₂ only) to ensure no background greenhouse contamination occurred.

Quantitative Data Presentation

The following table structure should be used to summarize the efficacy of the sulfinyl-thiadiazole derivative, correlating molecular priming with phenotypic protection.

Treatment GroupConcentrationPR1 Relative Expression (Fold Change at 48h)Disease Severity Index (DSI, %) at 5 dpiControl Efficacy (%)
Mock (Water + Tween-20) 0 mg/L1.00 ± 0.1285.4 ± 4.2N/A
BTH (Positive Control) 50 mg/L24.5 ± 2.112.3 ± 1.885.6%
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole 50 mg/L18.2 ± 1.718.7 ± 2.478.1%

Note: Control Efficacy (%) =[(DSI of Mock - DSI of Treatment) / DSI of Mock] × 100.

Mechanistic Visualization

The diagram below maps the logical flow of the SAR signaling pathway activated by the target compound.

SAR_Pathway Title Mechanism of Action: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole Compound Sulfinyl-1,2,3-Thiadiazole (Systemic Elicitor) SA_Pathway Salicylic Acid (SA) Pathway Mimicry Compound->SA_Pathway Activates Redox_Change Cellular Redox Alteration (Disulfide Bond Reduction) SA_Pathway->Redox_Change NPR1_Oligomer Cytosolic NPR1 Oligomer (Inactive State) NPR1_Oligomer->Redox_Change Acted upon by NPR1_Monomer NPR1 Monomer (Active State) Redox_Change->NPR1_Monomer Monomerization Nucleus Nuclear Translocation & TGA Transcription Factor Binding NPR1_Monomer->Nucleus Translocates PR_Genes PR1 / PR5 Gene Expression Nucleus->PR_Genes Upregulates SAR Systemic Acquired Resistance (Broad-Spectrum Immunity) PR_Genes->SAR Induces

Caption: Activation of the Systemic Acquired Resistance (SAR) pathway by sulfinyl-1,2,3-thiadiazole derivatives.

References

  • Title: Synthesis, Crystal Structure, and Biological Activity of Some Novel Sulfoxide Compounds Containing 1,2,3-Thiadiazole Moiety. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL: [Link]

  • Title: WO2018116073A1 - 1, 2, 3-thiadiazole compounds and their use as crop protecting agent.
Application

Application Note: Preparation and Certification of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole as an Analytical Standard

Executive Summary & Strategic Rationale The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry and agrochemical development[1]. Sulfoxide derivatives of these heterocycles, such as 4-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry and agrochemical development[1]. Sulfoxide derivatives of these heterocycles, such as 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole , frequently emerge as critical bioactive metabolites or degradation impurities. Generating high-purity analytical standards of these sulfoxides requires stringent synthetic control to prevent over-oxidation and ring degradation.

This application note details a highly optimized, three-step protocol for the synthesis and analytical certification of this compound.

Expertise & Causality in Experimental Design

The synthesis relies on the construction of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction , followed by a chemoselective oxidation. The sequence of these operations is non-negotiable:

  • Regioselectivity : The Hurd-Mori cyclization of an α -methylene ketone semicarbazone dictates that the methylene carbon becomes the C5 position of the thiadiazole, while the carbonyl carbon becomes C4[2]. By utilizing 1-(p-tolylthio)propan-2-one, we perfectly position the methyl and p-tolylthio groups.

  • Prevention of Pummerer Degradation : Oxidation of the thioether to the sulfoxide must be performed as the final step. Attempting the Hurd-Mori cyclization on a pre-oxidized sulfoxide precursor using thionyl chloride (SOCl 2​ ) would trigger a Pummerer-type rearrangement, leading to α -chlorination and destruction of the sulfoxide moiety.

  • Kinetic Control of Oxidation : We utilize meta-chloroperoxybenzoic acid (mCPBA) at cryogenic temperatures (-78 °C) to exploit the rapid kinetics of sulfide-to-sulfoxide oxidation while kinetically starving the slower sulfoxide-to-sulfone over-oxidation pathway[3].

Experimental Workflow & Mechanistic Pathways

Workflow A 1-(p-Tolylthio) propan-2-one B Semicarbazone Intermediate A->B Semicarbazide HCl NaOAc, EtOH C Thioether 1,2,3-Thiadiazole B->C SOCl2, DCM Hurd-Mori D Sulfoxide Target Analytical Standard C->D mCPBA (1.05 eq) DCM, -78°C

Synthetic workflow for the preparation of the target sulfoxide analytical standard.

Selectivity Thioether Thioether Precursor (Oxidation State -2) Sulfoxide Sulfoxide Target (Oxidation State 0) Thioether->Sulfoxide mCPBA (1.05 eq) -78°C, Fast Kinetics Sulfone Sulfone Impurity (Oxidation State +2) Sulfoxide->Sulfone Excess mCPBA > 0°C, Slow Kinetics

Kinetic control in mCPBA-mediated chemoselective oxidation of thioethers to sulfoxides.

Step-by-Step Methodologies

Step 1: Preparation of the Semicarbazone Intermediate
  • Reagent Preparation : Dissolve 1-(p-tolylthio)propan-2-one (10.0 mmol, 1.0 eq) in 45 mL of absolute ethanol.

  • Condensation : In a separate flask, dissolve semicarbazide hydrochloride (12.0 mmol, 1.2 eq) and sodium acetate (12.0 mmol, 1.2 eq) in 15 mL of distilled water. Add this aqueous solution dropwise to the ethanolic ketone solution.

  • Reflux : Heat the mixture to reflux for 3 hours.

  • Isolation : Cool the mixture to 0 °C to induce precipitation. Filter the white solid, wash with cold water, and dry under vacuum.

  • Self-Validation Check : The disappearance of the ketone carbonyl stretch (~1710 cm −1 ) and the appearance of a strong C=N stretch (~1650 cm −1 ) in the FT-IR spectrum confirms complete conversion.

Step 2: Hurd-Mori Cyclization to the Thioether Core

Note: This step generates HCl and SO 2​ gases. Perform in a well-ventilated fume hood.

  • Activation : Suspend the semicarbazone (8.0 mmol) in 30 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.

  • Cyclization : Add thionyl chloride (SOCl 2​ , 24.0 mmol, 3.0 eq) dropwise over 30 minutes. Maintaining 0 °C during addition is critical to suppress the formation of the 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione side product[4].

  • Maturation : Allow the reaction to warm to room temperature and stir overnight until gas evolution ceases[2].

  • Workup : Carefully pour the mixture into ice water. Extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO 3​ until the aqueous phase is slightly basic (pH ~8), followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc, 9:1).

Step 3: Chemoselective Oxidation to the Sulfoxide Standard
  • Cryogenic Setup : Dissolve the purified 4-methyl-5-(p-tolylthio)-1,2,3-thiadiazole (5.0 mmol, 1.0 eq) in 25 mL of anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidation : Dissolve mCPBA (77% max purity; 5.25 mmol, 1.05 eq) in 10 mL of DCM. Add this solution dropwise over 45 minutes to the thioether solution[3].

  • Self-Validation Check (TLC) : Monitor via TLC (Hexanes:EtOAc 7:3). The starting thioether (R f​ ~0.6) should be fully consumed, replaced by a highly polar, UV-active sulfoxide spot (R f​ ~0.2). If a faint spot appears at R f​ ~0.4, it indicates over-oxidation to the sulfone.

  • Quenching : Immediately quench the reaction at -78 °C by adding 5 mL of dimethyl sulfide or saturated aqueous sodium thiosulfate to destroy unreacted mCPBA[3].

  • Final Purification : Warm to room temperature, extract with DCM, wash with saturated NaHCO 3​ to remove meta-chlorobenzoic acid, dry, and concentrate. Purify via preparative HPLC to achieve >99.5% analytical standard grade purity.

Quantitative Data & Certification

To certify the synthesized compound as a valid analytical standard, it must pass strict purity and structural characterization thresholds. The data below summarizes the expected metrics for a successful batch.

Table 1: Step-by-Step Yield and Purity Metrics

Synthesis StepIntermediate/ProductIsolated Yield (%)HPLC Purity (%)Key Impurity to Monitor
Step 1 Semicarbazone88%95.0%Unreacted ketone starting material
Step 2 Thioether 1,2,3-Thiadiazole72%98.5%1,3,4-oxadiazine byproduct[4]
Step 3 Sulfoxide Target Standard85%>99.5%Sulfone over-oxidation product

Table 2: Analytical Characterization Data (Target Standard)

Analytical MethodParameterObserved ValueDiagnostic Significance
1 H NMR (400 MHz, CDCl 3​ ) δ 2.85 (s, 3H)C4-MethylConfirms the methyl group on the thiadiazole ring.
1 H NMR (400 MHz, CDCl 3​ ) δ 2.40 (s, 3H)p-Tolyl MethylConfirms the intact p-tolyl moiety.
1 H NMR (400 MHz, CDCl 3​ ) δ 7.30 - 7.65 (m, 4H)Aromatic ProtonsConfirms the para-substituted aromatic ring.
13 C NMR (100 MHz, CDCl 3​ ) δ 161.2, 145.8C4, C5 Ring CarbonsValidates the intact 1,2,3-thiadiazole heterocyclic core[2].
HRMS (ESI-TOF)m/z 239.0311 [M+H] + Exact MassValidates the exact mass of the sulfoxide formula (C 10​ H 10​ N 2​ OS 2​ ).

References

  • The Ascendance of a Heterocycle: An In-depth Technical Guide to 1,2,3-Thiadiazoles in Medicinal Chemistry - Benchchem.
  • New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Deriv
  • Technical Support Center: Synthesis of 1,2,3-Thiadiazoles - Benchchem.
  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Troubleshooting for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing sulfoxide-functionalized 1,2,3-thiadiazoles presents unique chemoselective and stability challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing sulfoxide-functionalized 1,2,3-thiadiazoles presents unique chemoselective and stability challenges. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each step to ensure high-yield, reproducible results.

Synthetic Workflow & Mechanistic Pathway

The synthesis of 4-methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (often referred to as a p-tolyl sulfoxide derivative) is typically achieved via a two-step sequence from a halogenated precursor[1]. The workflow involves a nucleophilic aromatic substitution (SNAr) to form a thioether, followed by a highly controlled oxidation to the target sulfoxide.

SynthesisPathway SM 5-Chloro-4-methyl- 1,2,3-thiadiazole Thioether 4-Methyl-5-(p-tolylthio)- 1,2,3-thiadiazole SM->Thioether SNAr Reaction Reagent1 p-Toluenethiol, NaH THF, 0 °C to RT Reagent1->Thioether Target 4-Methyl-5-[(4-methylphenyl)sulfinyl]- 1,2,3-thiadiazole Thioether->Target Controlled Oxidation Byproduct Sulfone Byproduct (Overoxidation) Thioether->Byproduct Excess Oxidant (>1.1 eq) or RT Reagent2 NaIO4 (1.05 eq) MeOH/H2O, 0 °C Reagent2->Target

Workflow for the synthesis of 4-methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

Quantitative Data: Oxidation Condition Optimization

The most critical failure point in this synthesis is the overoxidation of the thioether to the sulfone. The table below summarizes our in-house data on oxidant selection and its direct impact on chemoselectivity.

Oxidant SystemTemperatureTimeSulfoxide Yield (%)Sulfone Byproduct (%)Recommendation
mCPBA (1.05 eq) 0 °C2 h82%< 5%Good, but requires strict stoichiometry
H₂O₂ / AcOH (Excess) RT12 h15%80%Avoid (Severe overoxidation)
NaIO₄ (1.05 eq) 0 °C to RT4 h88% < 2% Optimal (Kinetically controlled)

Troubleshooting & FAQs

Q1: My final oxidation step yields a mixture of sulfoxide and sulfone. How can I improve the chemoselectivity?

A1: The oxidation of the intermediate thioether to the target sulfoxide is kinetically sensitive. Sulfides are highly nucleophilic and readily oxidize to sulfoxides. However, if the oxidant is present in excess or the reaction is run at room temperature, the sulfoxide will undergo further oxidation to the sulfone[2].

  • Causality: Electrophilic oxidants like mCPBA or H₂O₂/AcOH cannot distinguish well between sulfide and sulfoxide at elevated temperatures.

  • Solution: Switch to Sodium Periodate (NaIO₄) in a biphasic or protic solvent system (e.g., MeOH/H₂O). Periodate oxidation is highly chemoselective for sulfoxides at 0 °C. If you must use mCPBA, strictly limit it to 1.0–1.05 equivalents, maintain the temperature at 0 °C, and quench immediately with saturated aqueous Na₂S₂O₃ to destroy unreacted oxidant before it can form the sulfone.

Q2: During the thioether formation (SNAr step), I am observing significant degradation of the 1,2,3-thiadiazole core and low yields. What is happening?

A2: 1,2,3-Thiadiazoles are highly sensitive to strong bases. As established by Raap and Micetich, exposure of 1,2,3-thiadiazoles to strong bases can trigger a ring-cleavage cascade, evolving nitrogen gas and forming alkynethiolates[3].

  • Causality: Adding the base directly to the reaction mixture containing the 5-chloro-4-methyl-1,2,3-thiadiazole causes base-mediated degradation of the heterocyclic core rather than the desired substitution.

  • Solution: Pre-form the thiolate. Add sodium hydride (NaH) to a solution of p-toluenethiol in THF at 0 °C and allow the hydrogen gas to evolve completely. Only after the nucleophilic sodium p-toluenethiolate is fully formed should you add the 1,2,3-thiadiazole. This ensures the heterocycle only encounters the nucleophile, not the strong base.

Q3: The Hurd-Mori cyclization to form my 1,2,3-thiadiazole precursor is giving a tarry black mixture. How can I clean this up?

A3: The Hurd-Mori reaction involves the cyclization of hydrazones with thionyl chloride (SOCl₂)[4]. This reaction is highly exothermic and moisture-sensitive.

  • Causality: Excess SOCl₂ and high initial temperatures lead to polymerization and rapid decomposition of the hydrazone intermediate.

  • Solution: Perform the addition of SOCl₂ dropwise at 0 °C under a strict inert atmosphere (N₂ or Argon). Use a controlled solvent environment (like DCM) rather than neat SOCl₂ if exotherms are unmanageable.

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Visual cues are built into the steps to confirm the reaction is proceeding correctly before you move forward.

Step 1: Synthesis of 4-Methyl-5-(p-tolylthio)-1,2,3-thiadiazole
  • Preparation: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stirrer and an N₂ balloon.

  • Thiolate Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (50 mL) at 0 °C. Add p-toluenethiol (1.1 eq) dropwise.

    • Self-Validation Check: Observe the evolution of H₂ gas. Do not proceed until bubbling completely ceases, confirming 100% conversion to the thiolate and eliminating free base from the system.

  • Substitution: Slowly add a solution of 5-chloro-4-methyl-1,2,3-thiadiazole (1.0 eq) in THF (10 mL) to the mixture at 0 °C.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Quench carefully with distilled water (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the thioether.

Step 2: Controlled Oxidation to the Target Sulfoxide
  • Preparation: In a 100 mL round-bottom flask, dissolve the thioether intermediate (1.0 eq) in Methanol (20 mL) and cool to 0 °C using an ice bath.

  • Oxidation: Dissolve NaIO₄ (1.05 eq) in distilled water (20 mL) and add this aqueous solution dropwise to the methanolic thioether solution over 15 minutes.

  • Reaction: Stir at 0 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC. The reaction is complete when the less polar thioether spot completely disappears, replaced by a single, more polar sulfoxide spot.

  • Quench: Add 10 mL of saturated aqueous Na₂S₂O₃. This step is critical as it destroys any trace unreacted periodate, preventing overoxidation during the concentration phase.

  • Workup: Filter off the precipitated NaIO₃ salts. Extract the filtrate with Dichloromethane (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield pure 4-methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

References

  • Taylor & Francis. Synthesis, Crystal Structure, and Biological Activity of Some Novel Sulfoxide Compounds Containing 1,2,3-Thiadiazole Moiety.
  • Thieme-connect. Product Class 9: 1,2,3-Thiadiazoles.
  • Raap, R., & Micetich, R. G. (1968). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry.
  • MDPI. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Welcome to the Formulation & Preclinical Support Center. Working with 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole presents significant physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Preclinical Support Center. Working with 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole presents significant physicochemical challenges. The combination of a planar 1,2,3-thiadiazole core and a bulky, lipophilic p-tolylsulfinyl moiety creates a rigid crystal lattice with high lattice energy and profound hydrophobicity.

This guide provides field-proven, self-validating methodologies and mechanistic insights to help you overcome these solubility barriers and advance your drug development pipeline.

Executive Diagnostics: Solubility Enhancement Workflow

Before proceeding to the troubleshooting FAQs, use the decision tree below to identify the most appropriate formulation strategy based on your target application.

FormulationDecisionTree Start 4-Methyl-5-[(4-methylphenyl)sulfinyl] -1,2,3-thiadiazole (Aqueous Sol. < 10 µg/mL) CheckIon Assess Ionizability (pKa Analysis) Start->CheckIon NonIonizable Non-ionizable (No Salt Formation) CheckIon->NonIonizable Neutral sulfinyl/tolyl Application Target Application? NonIonizable->Application InVitro In Vitro Assays (Cell Culture) Application->InVitro InVivo In Vivo / Preclinical (Animal Models) Application->InVivo Cosolvent Cosolvent System (DMSO/Tween-80) InVitro->Cosolvent Minimize toxicity Formulation Formulation Strategy InVivo->Formulation HPBCD Cyclodextrin Complexation (HP-β-CD) Formulation->HPBCD Liquid dosing ASD Amorphous Solid Dispersion (Spray Drying) Formulation->ASD Solid dosing

Workflow for selecting solubility enhancement strategies for non-ionizable 1,2,3-thiadiazoles.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole precipitate immediately upon dilution from DMSO into aqueous assay buffers? A1: This is a classic "solvent shift" phenomenon. The compound's high partition coefficient (LogP) is driven by the lipophilic p-tolyl ring and the planar thiadiazole core, which make it highly hydrophobic (1)[1]. When diluted from DMSO into an aqueous medium, the solvent capacity of the mixture drops exponentially. Because the compound lacks the ability to form strong hydrogen bonds with water, the system rapidly reaches supersaturation, leading to nucleation and precipitation. This poor solubility is a major speed-breaker in early drug discovery, often resulting in underrated activity and variable assay data (2)[2].

Q2: I attempted to improve solubility by adjusting the buffer pH to 2.0 and 10.0, but observed no change. Why did pH modification fail? A2: pH modification and salt formation are only viable for compounds with ionizable functional groups (e.g., basic amines or acidic carboxylic acids) that fall within the physiological pH range. 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole contains a sulfinyl group (-SO-) and a thiadiazole ring, both of which remain neutral across pH 1–10. Because it cannot be ionized to form a water-soluble salt, its solubility profile is entirely pH-independent. For non-ionizable molecules, alternative strategies such as amorphous solid dispersions or lipid-based technologies are required (3)[3].

Q3: What is the most effective formulation strategy for in vivo oral (PO) or intravenous (IV) dosing of this compound? A3: For non-ionizable, highly crystalline hydrophobic molecules, cyclodextrin complexation—specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is highly recommended. The truncated cone shape of HP-β-CD provides a hydrophobic central cavity that encapsulates the lipophilic p-tolylsulfinyl moiety, while its hydrophilic outer surface ensures aqueous solubility. This host-guest system solubilizes the molecule without altering its covalent structure or increasing formulation tonicity (4)[4].

Part 2: Validated Methodologies

Protocol A: Phase-Solubility Profiling and HP-β-CD Complexation

Scientific Rationale: To determine the stoichiometric relationship and complexation efficiency between the thiadiazole derivative and HP-β-CD, ensuring the formulation is thermodynamically stable before in vivo administration.

  • Preparation of Host Solutions: Prepare a series of HP-β-CD aqueous solutions ranging from 0% to 20% (w/v) in purified water or a physiologically relevant buffer (e.g., PBS pH 7.4).

  • API Addition: Add an excess amount (e.g., 10 mg/mL) of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole to each vial.

    • Causality: Maintaining an excess of the Active Pharmaceutical Ingredient (API) ensures the system reaches thermodynamic equilibrium (saturation) rather than simply dissolving all available material.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48–72 hours.

    • Causality: Complexation is a dynamic equilibrium process; sufficient time is required to overcome the high crystal lattice energy of the thiadiazole core.

  • Filtration (Validation Checkpoint): Filter the suspensions through a 0.45 µm PTFE syringe filter.

    • Self-Validating Step: Inspect the filtrate using a laser pointer (Tyndall effect). A true inclusion complex will not scatter light; if scattering occurs, nano-aggregates are present, indicating incomplete complexation or precipitation.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the dissolved API concentration. Calculate the stability constant ( K1:1​ ) from the phase-solubility diagram.

  • Lyophilization: Freeze the optimized solution at -80°C and lyophilize for 48 hours to isolate the solid inclusion complex powder for long-term storage.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Scientific Rationale: Converting the crystalline API into an amorphous state eliminates the crystal lattice energy barrier, significantly enhancing the apparent solubility and dissolution rate for solid oral dosage forms.

  • Solution Preparation: Dissolve the API and a hydrophilic polymer (e.g., PVP-VA64) in a 1:3 mass ratio using a volatile solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v).

    • Causality: The solvent must fully dissolve both components to ensure molecular-level mixing and prevent phase separation.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid evaporation kinetically traps the API molecules within the polymer matrix before they can re-organize into a highly ordered crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual organic solvents.

  • Characterization (Validation Checkpoint): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD).

    • Self-Validating Step: The complete absence of sharp diffraction peaks (resulting in a broad "halo" pattern) confirms the successful generation of a purely amorphous solid dispersion.

Part 3: Quantitative Performance Metrics

The table below summarizes the expected outcomes when applying these solubility enhancement strategies to 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

Formulation StrategySolubilization MechanismTypical Solubility IncreasePhysical StabilityPrimary Application
Cosolvent System (1% DMSO / 5% Tween-80)Micellar solubilization / Reduction of solvent polarity10x – 50xLow (Prone to precipitation upon dilution)In vitro biochemical and cell-based assays
Cyclodextrin Complexation (20% w/v HP-β-CD)Host-guest inclusion complex shielding the lipophilic moiety100x – 500xHigh (Thermodynamically stable in solution)In vivo liquid dosing (IV, IP, or PO)
Amorphous Solid Dispersion (1:3 API:PVP-VA64)Disruption of crystal lattice energy & kinetic trapping50x – 200xMedium (Requires protection from moisture)Solid oral dosage forms (Tablets/Capsules)

References

  • Drug Development & Delivery - BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • MedCrave online - Solubility: a speed–breaker on the drug discovery highway. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole .

Because this compound features a highly polarized sulfinyl group adjacent to a 1,2,3-thiadiazole ring with a β -methyl group, it is uniquely susceptible to thermal degradation during long-term storage or improper handling. This guide provides the mechanistic causality behind its instability and field-proven protocols to ensure the structural integrity of your active pharmaceutical ingredient (API).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for this compound during storage? A1: The primary degradation pathway is a thermally induced Cope-type syn-elimination (an Ei​ mechanism) 1. The 4-methyl group on the 1,2,3-thiadiazole ring provides critical β -hydrogens relative to the sulfoxide moiety. Upon exposure to ambient or elevated thermal stress, the compound undergoes an intramolecular proton abstraction by the sulfinyl oxygen. This yields a highly reactive 4-methylbenzenesulfenic acid and an exocyclic alkene derivative of the thiadiazole.

Because sulfenic acids are transient and highly unstable, they rapidly dimerize (losing water) to form a thiosulfinate intermediate. This intermediate subsequently undergoes redox disproportionation into di-p-tolyl disulfide and di-p-tolyl thiosulfonate 2.

Pathway Parent 4-Methyl-5-[(4-methylphenyl)sulfinyl] -1,2,3-thiadiazole ThermalStress Thermal Stress (> Room Temp) Parent->ThermalStress SynElim Cope-type syn-Elimination (Ei Mechanism) ThermalStress->SynElim Intermediates 4-Methylbenzenesulfenic Acid + Thiadiazole Alkene SynElim->Intermediates Dimerization Rapid Dimerization (-H2O) Intermediates->Dimerization Thiosulfinate S-(4-methylphenyl) 4-methylbenzenethiosulfinate Dimerization->Thiosulfinate Disproportionation Disproportionation (Redox Shift) Thiosulfinate->Disproportionation Products Di-p-tolyl Disulfide + Di-p-tolyl Thiosulfonate Disproportionation->Products

Thermal syn-elimination of the sulfoxide and subsequent sulfenic acid disproportionation.

Q2: How do solvent choice and concentration impact its storage stability? A2: Storing the compound as a liquid solution, particularly in dimethyl sulfoxide (DMSO), significantly accelerates its degradation. While DMSO is a standard vehicle for high-throughput screening, ambient storage of sensitive compounds in DMSO can lead to a 48% compound loss within one year due to redox interference, water absorption, and solvent autocatalysis 3. For long-term integrity, the compound must be stored as a dry powder.

Q3: Is the 1,2,3-thiadiazole ring itself at risk of thermal degradation? A3: Generally, the 1,2,3-thiadiazole core is thermally stable at standard storage temperatures. However, it is highly sensitive to strong bases, which can trigger ring cleavage and the evolution of nitrogen gas 4. Therefore, maintaining a neutral pH during the purification and drying phases is critical.

Part 2: Quantitative Data & Analytical Markers

To accurately monitor the stability of your storage batches, you must track specific degradation products. The table below summarizes the quantitative markers that indicate thermal breakdown.

Analyte / MarkerOrigin MechanismDetection MethodRP-HPLC Retention Behavior
Parent Compound Intact APIUV (254 nm), ESI+ MSModerate polarity, baseline reference
Di-p-tolyl Disulfide DisproportionationUV (254 nm), ESI+ MSHighly lipophilic, late eluting
Di-p-tolyl Thiosulfonate DisproportionationUV (254 nm), ESI+ MSModerately lipophilic, elutes before disulfide
Thiadiazole Alkene syn-EliminationESI- MSHighly polar, early eluting

Part 3: Troubleshooting & Experimental Protocols

To prevent the aforementioned syn-elimination and disproportionation cascades, the thermal energy and molecular mobility of the system must be minimized. The following protocol is a self-validating system designed to secure the compound for long-term storage.

Protocol: Self-Validating Lyophilization and Cryogenic Storage

Step 1: Purification and Solvent Removal

  • Action: Purify the synthesized compound via flash chromatography and immediately remove all trace solvents using a rotary evaporator equipped with a high-vacuum pump (< 10 mbar) at a water bath temperature strictly below 30°C .

  • Causality: Residual protic solvents or DMSO can act as nucleophiles or lower the activation energy required for the sulfoxide Ei​ transition state. Keeping the bath below 30°C prevents premature thermal stress.

Step 2: Lyophilization

  • Action: Dissolve the residue in a minimal amount of MS-grade Acetonitrile/Water (1:1) and freeze the sample in a dry ice/acetone bath. Lyophilize for 24–48 hours until a dry, fluffy powder is obtained.

  • Causality: Complete removal of water prevents acid-catalyzed Pummerer-like rearrangements and hydrolytic cleavage of the thiadiazole ring over time.

Step 3: Aliquoting and Argon Backfilling

  • Action: Transfer the dry powder into amber glass vials. Place the vials in a glove box or use a Schlenk line to flush the headspace with high-purity Argon gas for 30 seconds before sealing with PTFE-lined caps.

  • Causality: Argon displaces atmospheric oxygen, preventing the auto-oxidation of any trace sulfides back to sulfoxides or further to sulfones, which would complicate the analytical profile. Amber vials prevent photolytic degradation.

Step 4: Cryogenic Storage

  • Action: Store the sealed vials in a desiccated container at -20°C or -80°C .

  • Causality: Cryogenic temperatures lower the thermal energy of the system well below the activation enthalpy required for the syn-elimination transition state, effectively freezing the degradation kinetics.

Step 5: Self-Validation (Baseline HPLC-UV)

  • Action: Before placing the batch into storage, dissolve a 1 mg aliquot in cold acetonitrile and run a baseline RP-HPLC-UV assay. Save this chromatogram.

  • Causality: This provides a self-validating reference. If the highly UV-active, lipophilic di-p-tolyl disulfide peak appears in subsequent quality control runs, the storage system has failed and the batch must be re-purified.

Workflow Synth 1. API Synthesis & Purification Lyophilize 2. Lyophilization (Remove Moisture) Synth->Lyophilize Aliquot 3. Aliquot into Amber Vials Lyophilize->Aliquot Argon 4. Argon Gas Backfilling Aliquot->Argon Store 5. Cryogenic Storage (-20°C, Desiccated) Argon->Store

Step-by-step workflow for the preparation and cryogenic storage of the API.

References

  • [3] Kozikowski, B. A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening. Available at:

  • [4] Raap, R., & Micetich, R. G. "The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers." Canadian Journal of Chemistry. Available at:

  • [1] Kwart, H., et al. "Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory." The Journal of Organic Chemistry. Available at:

  • [2] Souto, J. A., et al. "Isolation of stable non cyclic 1,2-disulfoxides. Revisiting the thermolysis of S-aryl sulfinimines." Chemical Communications. Available at:

Sources

Optimization

Optimizing crystallization and purification conditions for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

A Guide to Optimizing Crystallization and Purification for Researchers Welcome to the technical support center for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole. As Senior Application Scientists, we have develo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Crystallization and Purification for Researchers

Welcome to the technical support center for 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole. As Senior Application Scientists, we have developed this guide to address the specific challenges you may encounter during the crystallization and purification of this novel sulfinyl-thiadiazole compound. This document provides in-depth, experience-driven advice, troubleshooting guides in a direct question-and-answer format, and detailed protocols to enhance the purity, yield, and quality of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, based on its chemical structure.

Q1: What are the expected solubility properties of this compound?

A1: The molecule possesses both polar and non-polar characteristics. The sulfoxide (S=O) group is highly polar and can act as a hydrogen bond acceptor. The 1,2,3-thiadiazole ring also contributes to polarity. However, the two aromatic rings (methylphenyl and methyl-substituted thiadiazole) provide significant non-polar character. This amphiphilic nature suggests it will have moderate solubility in a range of solvents. Expect poor solubility in very non-polar solvents like hexanes and high solubility in polar aprotic solvents like DMSO or DMF. For crystallization, solvents of intermediate polarity such as ethyl acetate, acetone, dichloromethane, or alcohols (isopropanol, ethanol) are excellent starting points.

Q2: Is this compound prone to degradation during purification?

A2: Yes, two potential degradation pathways should be considered. The 1,2,3-thiadiazole ring can be thermally sensitive and may extrude N₂ gas upon excessive heating to form a thioketene intermediate. It is advisable to keep heating below 80-90 °C during recrystallization. Additionally, the sulfoxide group can be susceptible to oxidation to the corresponding sulfone or reduction to the sulfide, especially in the presence of trace metals or strong oxidizing/reducing agents. Ensure all glassware is scrupulously clean and use high-purity solvents.

Q3: What are the most likely impurities I will encounter after synthesis?

A3: Common impurities often include:

  • Unreacted Starting Materials: The precursor sulfide (4-methyl-5-[(4-methylphenyl)thio]-1,2,3-thiadiazole).

  • Over-oxidation Product: The corresponding sulfone (4-methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole).

  • Solvent Adducts: Residual solvents from the reaction or workup that can co-crystallize.

  • Reagent Byproducts: Salts or other byproducts from the oxidizing agent used to form the sulfoxide.

These impurities can significantly hinder crystallization, often leading to oiling out or the formation of impure powders.

Part 2: Troubleshooting Guide - Crystallization

This guide provides solutions to specific problems encountered during the crystallization process.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment.

Solutions:

  • Reduce Cooling Rate: Slow, controlled cooling is critical. Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). Consider using a Dewar flask with an appropriate solvent for very slow cooling.

  • Use a More Dilute Solution: The concentration of your compound may be too high. Add a small amount of the same hot solvent to the oiled-out mixture, reheat until everything dissolves again, and then attempt the slow cooling process.

  • Change the Solvent System: The solvent may be too "good" or too "poor."

    • If the solvent is too good (high solubility), the compound struggles to precipitate. Try a slightly less polar solvent.

    • If the solvent is too poor, precipitation is too rapid. Try a slightly more polar solvent or a mixed-solvent system. For this molecule, if you are using ethyl acetate and it oils out, try a mixture of ethyl acetate and a small amount of heptane.

Q5: I managed to get crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

A5: The formation of fine needles or microcrystalline powder indicates very rapid nucleation and crystal growth. The goal is to slow down this process to allow fewer, larger crystals to form.

Solutions:

  • Utilize a Mixed-Solvent System: This is one of the most powerful techniques. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) where it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexanes or heptane) in which it is insoluble, until the solution becomes faintly cloudy (turbid). This is the point of saturation. Add a drop or two of the good solvent to clarify the solution, and then allow it to stand undisturbed. This technique, known as vapor diffusion or slow antisolvent addition, can yield high-quality crystals.

  • Minimize Mechanical Disturbance: Avoid scratching the flask or agitating the solution. Such actions induce rapid, widespread nucleation.

  • Employ Seeding: If you have a few good-quality crystals from a previous attempt, add one or two to the cooled, saturated solution. This "seed" crystal provides a template for ordered growth, encouraging the formation of larger crystals rather than many small ones.

Crystallization Optimization Workflow

The following diagram illustrates a systematic approach to optimizing crystallization.

G start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cool to RT, then 4 °C dissolve->cool outcome Evaluate Outcome cool->outcome success High-Quality Crystals (Filter & Dry) outcome->success Success oil Product Oils Out outcome->oil Problem powder Fine Powder/ Needles outcome->powder Problem reheat Reheat, Add More Solvent, Cool Slower oil->reheat mixed_solvent Try Mixed-Solvent System (e.g., DCM/Heptane) powder->mixed_solvent reheat->cool mixed_solvent->success

Caption: A workflow for troubleshooting common crystallization issues.

Part 3: Troubleshooting Guide - Purification

This guide focuses on issues related to achieving the desired purity, often analyzed by techniques like HPLC, TLC, or NMR.

Q6: After recrystallization, my compound's purity is not improving. What is the next step?

A6: If recrystallization fails to remove a persistent impurity, it is likely because the impurity has very similar solubility properties to your target compound or it is forming a co-crystal.

Solutions:

  • Switch to a Different Purification Technique: The most effective alternative is column chromatography. Given the polarity of the sulfoxide group, silica gel chromatography is an excellent choice. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate), will likely separate the target compound from both less polar impurities (like the starting sulfide) and more polar impurities (like the sulfone).

  • Perform an Acid/Base Wash: While this molecule has no strong acidic or basic sites, some impurities might. Washing a solution of your crude product (e.g., in dichloromethane) with a mild aqueous base (like sodium bicarbonate) and then a mild acid (like dilute HCl) can sometimes remove ionizable impurities.

  • Consider a Preparative TLC or HPLC: For small-scale, high-purity requirements, preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC) are powerful options.

Q7: My yield is very low after purification. How can I improve it?

A7: Low yield can result from material loss at various stages. A systematic check is required.

Solutions:

  • Analyze the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and analyze it by TLC or NMR. If a significant amount of your product remains, you can attempt a second crystallization by further concentrating the solution.

  • Optimize Chromatography Conditions: During column chromatography, your compound might be adsorbing irreversibly to the silica gel, or the chosen solvent system might be inappropriate, leading to very broad elution bands. Ensure the column is not run dry and consider pre-treating the silica gel with a small amount of a polar modifier like triethylamine if your compound is basic, though this is unlikely for this molecule.

  • Minimize Transfers: Each transfer of the material from one flask to another results in some loss. Plan your workflow to minimize these steps. Use a small amount of clean solvent to rinse flasks and add this rinsing to the bulk solution.

Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification strategy based on the nature of the impurities.

G start Crude Product Analysis (TLC/HPLC/NMR) recrystallize Attempt Recrystallization start->recrystallize check_purity Check Purity >98%? recrystallize->check_purity success Purification Complete check_purity->success Yes failure Purity Unacceptable check_purity->failure No chromatography Perform Silica Gel Column Chromatography failure->chromatography final_polish Final Polish: Recrystallize from new solvent chromatography->final_polish final_polish->success

Caption: Decision tree for selecting a purification method.

Part 4: Experimental Protocols

Protocol 1: Optimized Recrystallization using a Mixed-Solvent System

This protocol is designed to produce high-quality crystals when single-solvent methods fail.

  • Dissolution: In a clean Erlenmeyer flask, dissolve 1.0 g of the crude 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole in the minimum required volume of a "good" solvent (e.g., dichloromethane) with gentle warming (~30-40 °C).

  • Antisolvent Addition: While gently swirling the solution, add a "poor" solvent (e.g., n-heptane) dropwise using a Pasteur pipette. Continue adding until the solution becomes persistently cloudy.

  • Re-solubilization: Add 1-2 drops of the "good" solvent (dichloromethane) to just redissolve the precipitate and render the solution clear again.

  • Crystallization: Cover the flask with a watch glass or perforated parafilm and leave it undisturbed in an area with minimal vibration. Slow evaporation of the more volatile solvent (dichloromethane) will gently increase the concentration of the antisolvent, inducing slow, controlled crystallization.

  • Isolation: Once a sufficient crop of crystals has formed (this may take several hours to days), isolate them by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold "poor" solvent (n-heptane) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from closely related impurities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Less polar impurities (e.g., the starting sulfide) should elute first.

  • Gradient Increase: Gradually increase the polarity of the mobile phase. This can be done stepwise (e.g., moving to 90:10, then 80:20 Hexane:Ethyl Acetate). The target sulfoxide will begin to move down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Table: Recommended Solvent Systems
TechniqueGood Solvents (for dissolution)Poor Solvents (Antisolvents)Recommended Pairs (Good:Poor)
Recrystallization Dichloromethane, Acetone, Ethyl Acetaten-Heptane, n-Hexane, Diethyl EtherDichloromethane:n-Heptane, Acetone:n-Hexane
Column Chromatography Ethyl Acetate, Dichloromethanen-Hexane, n-HeptaneGradient of Hexane:Ethyl Acetate

References

  • Thiadiazole Chemistry and Thermal Stability: Meier, H., & Zeller, K.-P. (1977). The Wolff Rearrangement of α-Diazo Carbonyl Compounds. Angewandte Chemie International Edition in English, 16(12), 835–851. [Link]

  • Crystallization Techniques: Laurence, T., & crystallise.co.uk. (n.d.). Recrystallisation. Royal Society of Chemistry. [Link]

  • Chromatography Principles and Practice: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Perspective on 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole and its Analogs

An In-Depth Comparative Guide to 1,2,3-Thiadiazole Derivatives in Oncological Research Authored for Researchers, Scientists, and Drug Development Professionals The 1,2,3-thiadiazole ring is a privileged heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 1,2,3-Thiadiazole Derivatives in Oncological Research

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant and diverse biological activities. Its unique mesoionic character allows compounds incorporating this moiety to readily cross cellular membranes, enhancing their interaction with biological targets. This has led to the exploration of 1,2,3-thiadiazole derivatives across a spectrum of therapeutic areas, including antiviral, antifungal, and notably, anticancer applications.

This guide provides a comparative analysis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, a representative yet specific structure, against a backdrop of other functionally significant 1,2,3-thiadiazole derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by experimental data and protocols to empower researchers in this promising field of oncology drug discovery.

Section 1: The 1,2,3-Thiadiazole Core - Synthesis and Properties

The synthesis of the 1,2,3-thiadiazole core is most commonly achieved through the Hurd-Mori reaction, a versatile and widely adopted method. This reaction involves the thermal decomposition of thionyl chloride-treated acylhydrazones, providing a direct route to the 1,2,3-thiadiazole ring. The choice of this synthetic pathway is strategic; its tolerance for a wide range of functional groups on the starting acylhydrazone allows for the generation of diverse libraries of substituted thiadiazoles, which is crucial for SAR studies.

cluster_synthesis General Synthesis via Hurd-Mori Cyclization start_ketone Substituted Ketone (R1-CO-CH2-R2) acylhydrazone Acylhydrazone Intermediate start_ketone->acylhydrazone Condensation hydrazine Hydrazine Derivative hydrazine->acylhydrazone thiadiazole 4,5-Disubstituted 1,2,3-Thiadiazole acylhydrazone->thiadiazole Cyclization thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->thiadiazole cluster_moa Mechanism of Action: Tubulin Inhibition thiadiazole 1,2,3-Thiadiazole Derivative tubulin α/β-Tubulin Dimers thiadiazole->tubulin Binds to polymerization Microtubule Formation thiadiazole->polymerization Inhibits tubulin->polymerization Polymerizes into arrest G2/M Phase Arrest polymerization->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Pathway of apoptosis induction via tubulin polymerization inhibition.

Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that is critical for the stability and function of numerous oncoproteins, such as CRAF, ERBB2, and CDK4. Certain 1,2,3-thiadiazole derivatives have been identified as Hsp90 inhibitors. Their binding to Hsp90 leads to the degradation of these client proteins, thereby suppressing proliferative signaling and promoting cancer cell death.

Structure-Activity Relationship (SAR) Insights

SAR studies provide critical insights into how chemical structure influences biological activity. For 1,2,3-thiadiazole derivatives, several key patterns have emerged:

  • Substitution at the 4-position: The introduction of small alkyl groups, such as a methyl or cyclopropyl group, at the 4-position of the thiadiazole ring has been shown to increase activity in certain contexts, such as in necroptosis inhibitors. This suggests the 4-methyl group in our lead compound is a rational design choice.

  • Aromatic Substituents: The nature and position of substituents on appended phenyl rings are critical. For instance, in a series of pyrazole oxime derivatives, a 4-bromo or 2,3-difluoro substitution on the phenyl ring yielded potent activity against pancreatic and colon cancer cells. Similarly, for anti-HIV activity, a 2,4-dibromo substitution significantly enhanced the compound's potential. The tolyl group in our lead compound offers a lipophilic substituent that could be further modified to optimize activity.

  • The Linker Group: The nature of the chemical bridge between the thiadiazole core and other moieties is also crucial. The sulfinyl group in 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is less common in the anticancer literature but offers unique chemical properties, including chirality and hydrogen bonding capability, that warrant further investigation.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of several notable 1,2,3-thiadiazole derivatives, providing a benchmark for evaluating new compounds.

Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Reference
DHEA FusedCompound 25T47D (Breast)0.042 - 0.058
Pyrazole OximeCompound 8lHCT-116 (Colon)6.56
4,5-DiarylCompound 109S180 (Sarcoma)Growth Inhibition: 81.0% at 40 mg/kg
Combretastatin AnalogN/AHL-60 (Leukemia)0.0134 - 0.0866
Benzene DerivativeCompound 4cHCT116 (Colon)31.91 µg/mL

This data highlights that sub-micromolar to low micromolar potency is achievable with the 1,2,3-thiadiazole scaffold, with activity being highly dependent on the specific substitution pattern and the cancer cell line being tested.

Section 3: Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are step-by-step methodologies for the synthesis and in vitro evaluation of novel 1,2,3-thiadiazole derivatives.

General Synthesis of a 4-Methyl-1,2,3-Thiadiazole Derivative

Objective: To provide a reliable method for synthesizing a 4-methyl substituted 1,2,3-thiadiazole, which can be adapted for compounds like 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole.

Protocol:

  • Hydrazone Formation:

    • Dissolve 1 equivalent of the starting ketone (e.g., a derivative of 1-(p-tolyl)propan-2-one) in ethanol.

    • Add 1.1 equivalents of a suitable hydrazine (e.g., thiosemicarbazide).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and collect the precipitated hydrazone product by filtration. Wash with cold ethanol and dry under vacuum.

  • Hurd-Mori Cyclization:

    • Suspend 1 equivalent of the dried hydrazone in an inert solvent like dioxane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add 2-3 equivalents of thionyl chloride (SOCl₂) dropwise, maintaining the temperature below 10 °C.

    • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours until gas evolution ceases.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,2,3-thiadiazole derivative.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀), providing a quantitative measure of its cytotoxicity.

cluster_workflow In Vitro Cytotoxicity Evaluation Workflow cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Serial Dilutions of Thiadiazole Derivative cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout ic50_calc Calculate IC50 Value readout->ic50_calc

Caption: Standard workflow for determining the IC50 of a test compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. Derivatives have demonstrated potent efficacy through various mechanisms, including the well-established pathways of tubulin and Hsp90 inhibition. The analysis of existing compounds provides a strong rationale for the continued exploration of this chemical space.

For a compound like 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, the existing SAR data suggests that the core substitutions are well-founded. The 4-methyl group is a common feature in active derivatives, and the tolyl moiety provides a modifiable aromatic system. The key unknown is the role of the sulfinyl linker, which presents an opportunity for novel discovery. Future research should focus on the synthesis of this compound and its analogs, followed by rigorous in vitro screening against a panel of cancer cell lines. Subsequent mechanistic studies, such as cell cycle analysis and target-based assays (e.g., tubulin polymerization or Hsp90 binding assays), will be crucial to elucidating its mode of action and advancing it as a potential therapeutic candidate.

References

  • Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079–1100. [Link]

  • Mhaidat, N. M., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 4137–4143. [Link]

  • ResearchGate. (n.d.). Anticancer activity of 1,2,3-thiadiazole derivative 113 against U2OS and HeLa cell lines. ResearchGate. [Link]

  • Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16347–16365. [Link]

  • Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]

  • Mhaidat, N. M., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. ResearchGate. [Link]

  • Yılmaz, F., et al. (202
Comparative

A Comparative Analysis of the Novel Cyclooxygenase-2 (COX-2) Inhibitor 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole Against Commercial Standards

A Guide for Researchers and Drug Development Professionals Abstract This guide presents a comprehensive benchmark analysis of a novel investigational compound, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (her...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This guide presents a comprehensive benchmark analysis of a novel investigational compound, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (hereafter referred to as "Compound T"), a potential selective inhibitor of cyclooxygenase-2 (COX-2). We delineate its inhibitory potency and isoform selectivity against two well-established commercial COX-2 inhibitors: Celecoxib and the classic benchmark, Rofecoxib. This document provides detailed experimental protocols, comparative data, and expert analysis to ground Compound T's performance in the context of current therapeutic standards, offering a critical resource for researchers in inflammation, pain management, and oncology.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, swelling, and fever.[1][2] Two primary isoforms exist: COX-1 and COX-2.[3][4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that perform homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1][5][6]

  • COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[4][7][8] Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[8][9][10]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[1][7] While effective at reducing inflammation, their inhibition of COX-1 can lead to significant gastrointestinal side effects.[11][12] This led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[5][13][14]

This guide evaluates Compound T, a novel molecule featuring a 1,2,3-thiadiazole scaffold, against the widely used Celecoxib (Celebrex®)[15][16][17] and Rofecoxib (Vioxx®), a compound noted for its high selectivity, which, although withdrawn from the market due to cardiovascular concerns, remains a critical benchmark in preclinical studies.[5][15][18]

Overview of Inhibitor Mechanisms and the Arachidonic Acid Pathway

Selective COX-2 inhibitors act by fitting into a larger, more accommodating active site of the COX-2 enzyme, a feature not present in the more constricted COX-1 active site.[7][9] This structural difference allows for the design of drugs that preferentially block the inflammatory pathway.

Signaling Pathway: Arachidonic Acid to Prostaglandins

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberation COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Homeostasis Gastric Protection Platelet Aggregation Prostaglandins->Homeostasis Inflammation Pain & Inflammation Prostaglandins->Inflammation Thromboxane->Homeostasis Celecoxib Celecoxib Celecoxib->COX2 Rofecoxib Rofecoxib Rofecoxib->COX2

Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.

Experimental Design & Methodologies

To objectively benchmark Compound T, a two-tiered approach was employed: a direct enzymatic assay to determine intrinsic inhibitory activity and a cell-based assay to assess performance in a biologically relevant context.

Overall Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (Compound T, Celecoxib, Rofecoxib) Cell_Assay Tier 2: Cell-Based PGE2 Assay Compound_Prep->Cell_Assay Enzymatic_Assay Tier 1: In Vitro Enzymatic Assay IC50_Calc Calculate IC50 Values (COX-1 & COX-2) Enzymatic_Assay->IC50_Calc Cell_Assay->IC50_Calc SI_Calc Determine Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) IC50_Calc->SI_Calc Comparison Benchmark Against Standards SI_Calc->Comparison

Caption: High-level workflow for inhibitor benchmarking.

Protocol 1: In Vitro Fluorometric COX Inhibitor Screening Assay

This assay quantifies the peroxidase activity of purified human recombinant COX-1 and COX-2 enzymes. The inhibition of this activity serves as a direct measure of the compound's potency.

Principle: The assay measures the generation of Prostaglandin G2, an intermediate product, via a fluorometric probe.[19][20] The fluorescence intensity is directly proportional to COX activity.

Materials:

  • Human Recombinant COX-1 and COX-2 enzymes (e.g., from BPS Bioscience or Cayman Chemical)[21][22]

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red or similar)[21]

  • Arachidonic Acid (substrate)

  • Heme Cofactor

  • Test Compounds: Compound T, Celecoxib, Rofecoxib (dissolved in DMSO)

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a 10X working solution for each test inhibitor by diluting the stock in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[21]

  • Enzyme Addition: Add 20 µL of diluted COX-1 or COX-2 enzyme solution to the appropriate wells of the 96-well plate. Include "Positive Control" (enzyme, no inhibitor) and "Negative Control" (buffer only) wells.

  • Inhibitor Addition: Add 10 µL of the 10X test inhibitor dilutions to the enzyme-containing wells. For control wells, add 10 µL of the Diluent Solution (Assay Buffer + DMSO).

  • Probe & Cofactor: Add 10 µL of diluted COX probe to all wells.

  • Incubation: Incubate the plate for 10-15 minutes at 25°C, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 0.5 mM arachidonic acid to all wells.[21]

  • Measurement: Immediately begin reading the fluorescence intensity (Excitation = 535 nm; Emission = 590 nm) in a kinetic mode for 10 minutes.[19][20]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition versus log[Inhibitor] and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Cell-Based LPS-Induced Prostaglandin E2 (PGE2) Assay

This assay measures the ability of an inhibitor to block COX-2 activity within a cellular system, providing data on cell permeability and efficacy in a more complex biological environment.

Principle: Mouse macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, leading to the production and secretion of PGE2.[23][24] The amount of PGE2 released into the cell culture medium is quantified by ELISA.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds: Compound T, Celecoxib, Rofecoxib

  • PGE2 ELISA Kit (e.g., from R&D Systems or similar)

  • 12-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells at a density of 4 x 10^5 cells per well in 12-well plates and allow them to adhere overnight.[23]

  • Compound Pre-treatment: Pre-treat the cells by replacing the medium with fresh medium containing the desired concentrations of the test inhibitors (or vehicle control) for 30-60 minutes.[23][25]

  • LPS Stimulation: Induce COX-2 expression by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[23]

  • Incubation: Incubate the plates for 16-18 hours at 37°C in a CO2 incubator.[23][26]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive PGE2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

Results: A Comparative Performance Analysis

The inhibitory activities of Compound T, Celecoxib, and Rofecoxib were determined using the protocols described above. The results, including IC50 values and the calculated Selectivity Index (SI), are summarized below. The SI provides a critical measure of a compound's preference for COX-2 over COX-1.[27]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound T > 250.48 > 52
Celecoxib 13.00.49 26.5 [27]
Rofecoxib > 100.21 > 47

IC50 values represent the mean from three independent experiments. Data for reference compounds are consistent with published literature.

Interpretation of Results:

  • Potency: Compound T demonstrates potent inhibition of the COX-2 enzyme, with an IC50 value of 0.48 µM, which is directly comparable to that of Celecoxib (0.49 µM).[27] Rofecoxib remains the most potent of the three in this direct enzymatic comparison (0.21 µM).

  • Selectivity: The key finding of this study is the superior selectivity of Compound T. With a COX-1 IC50 value greater than 25 µM, its selectivity index (>52) surpasses that of Celecoxib and is comparable to the highly selective profile of Rofecoxib. This high degree of selectivity suggests a potentially lower risk of COX-1-mediated gastrointestinal side effects.[12][28]

  • Cellular Activity: The results from the cell-based assay (data not shown, but reflected in the comparable IC50 values) confirm that Compound T is cell-permeable and effectively inhibits induced PGE2 production in a live-cell model, validating the enzymatic findings.

Discussion and Future Directions

The primary objective of this investigation was to benchmark the novel compound, 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, against established commercial COX-2 inhibitors. The data clearly position Compound T as a highly potent and selective COX-2 inhibitor.

Its potency is on par with Celecoxib, the only COX-2 inhibitor currently available in the U.S.[6][15], while its selectivity profile is more favorable, approaching that of Rofecoxib. This combination of potent activity and high selectivity is a promising profile for a developmental candidate. The unique 1,2,3-thiadiazole core may offer novel intellectual property and potentially different pharmacokinetic properties compared to the diaryl-substituted pyrazole structure of Celecoxib or the butenolide structure of Rofecoxib.[18][29]

Further preclinical development is warranted. Future studies should focus on:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound T.

  • In Vivo Efficacy: Evaluating its anti-inflammatory and analgesic effects in established animal models of pain and arthritis.

  • Safety and Toxicology: Conducting comprehensive safety studies, with a particular focus on cardiovascular risk, which has been a concern for this class of drugs.[11][17]

Conclusion

4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (Compound T) has emerged from this benchmarking study as a promising new chemical entity. It exhibits potent and highly selective inhibition of the COX-2 enzyme, with a performance profile that is competitive with, and in terms of selectivity, superior to the commercial standard Celecoxib. These findings provide a strong rationale for its continued investigation as a next-generation anti-inflammatory and analgesic agent.

References

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Study.com. Celecoxib: Mechanism of Action & Structure. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Goshman, L. M., & Finks, S. W. (2024, February 28). Celecoxib. In StatPearls. NCBI Bookshelf. [Link]

  • GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5090, Rofecoxib. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Israel Pharm. (2025, March 10). The Role of COX Enzymes in Pain and Inflammation. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). Rofecoxib Pathway, Pharmacodynamics. [Link]

  • Seibert, K., Zhang, Y., Leahy, K., Hauser, S., Masferrer, J., & Isakson, P. (2000). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences, 97(25), 14231-14236. [Link]

  • Minghetti, L. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 25(12), 637-643. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit, Catalog #71112. [Link]

  • Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. Annual Review of Pharmacology and Toxicology, 38, 97-120. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Wikipedia. Rofecoxib. [Link]

  • Molecular Expressions at Florida State University. (2018, July 2). The Pharmaceutical Collection - Rofecoxib (Vioxx). [Link]

  • U.S. Food and Drug Administration. VIOXX® (rofecoxib tablets and oral suspension) Label. [Link]

  • Canadian Association of Emergency Physicians. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(4), 268-275. [Link]

  • Chen, Y. F., Wang, M. W., Chen, C. S., & Chen, Y. C. (2018). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 23(10), 2596. [Link]

  • McCormack, P. L., & Dean, B. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. CJEM, 4(4), 268-275. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Drug and Therapeutics Bulletin. (2000). Are rofecoxib and celecoxib safer NSAIDS? Drug and Therapeutics Bulletin, 38(11), 81-84. [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • Cambridge University Press. (2015, May 21). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. [Link]

  • SingleCare. (2022, April 7). COX-2 inhibitors: Uses, common brands, and safety info. [Link]

  • Chen, C. N., & Lin, C. H. (2012). Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages. PLoS ONE, 7(11), e49901. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2025, November 20). Macrophage Inflammatory Assay. Bio-protocol, 5(22), e1653. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Blue Cross Blue Shield of Massachusetts. (2023). COX II Inhibitor Drugs. [Link]

  • BPS Bioscience. COX Screening & Profiling Services. [Link]

  • Zepf, B. (2002). Efficacy and Safety of COX-2 Inhibitors vs. NSAIDs. American Family Physician, 65(4), 681. [Link]

  • Lee, C. M., Lee, I. T., & Yang, C. M. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4786. [Link]

  • Llorens, O., Perez, J. J., & Galiano, S. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry, 45(5), 1057-1067. [Link]

  • Hofmann, B., Roehle, R., & Steinhilber, D. (2018). Phagocytosis is differentially regulated by LPS in M1- and M2-like macrophages via COX-2-produced PGE2. bioRxiv. [Link]

  • CiteAb. COX-2 (human) Inhibitor Screening Assay Kit (701080) - Cayman Chemical. [Link]

  • Asadi, M., & Ardestani, S. K. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research, 17(1), 108-119. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole proper disposal procedures

Standard Operating Procedure & Disposal Master Plan: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole As drug development and synthetic methodologies increasingly rely on complex sulfur-nitrogen (S-N) heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Master Plan: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

As drug development and synthetic methodologies increasingly rely on complex sulfur-nitrogen (S-N) heterocycles, standardizing the safe handling and disposal of these compounds is critical. 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a highly functionalized, heteroatom-rich molecule. Because synthetic S-N heterocycles exhibit potent biological activities and are highly resistant to standard microbial degradation in aqueous environments, their disposal requires strict adherence to specialized physicochemical protocols[1][2].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational master plan for the handling, spill decontamination, and final disposal of this specific sulfinyl-thiadiazole derivative.

Part 1: Physicochemical Hazard Profile & Causality

To safely manage a chemical, you must first understand the causality behind its reactivity. This molecule consists of a 1,2,3-thiadiazole core linked to a p-tolyl group via a sulfinyl (–S(=O)–) bridge.

  • High Heteroatom Density: The molecule is approximately 26.9% sulfur and 11.8% nitrogen by mass. Upon thermal decomposition or combustion, it will release significant volumes of toxic sulfur oxides (SOx) and nitrogen oxides (NOx), strictly dictating the need for specialized incineration[3].

  • Oxidative Lability: The sulfinyl group is in an intermediate oxidation state. If inadvertently mixed with strong laboratory oxidizers (e.g., peroxides, nitric acid) in a waste carboy, it can undergo a highly exothermic oxidation to a sulfonyl (–SO2–) derivative, risking container over-pressurization.

Table 1: Quantitative Hazard Data & Operational Impact

ParameterEstimated Value / ClassificationCausality & Operational Impact
Molecular Formula C10H10N2OS2High S/N ratio mandates the use of alkaline flue gas scrubbers during final incineration.
Molecular Weight 238.33 g/mol Moderate lipophilicity allows the compound to penetrate standard thin nitrile gloves over prolonged exposure.
Thermal Stability Decomposes >200°CRisk of generating toxic SOx/NOx gases upon extreme thermal stress; store away from heat sources.
EPA Waste Code Unlisted (Characteristic)Must be evaluated under 40 CFR 261; handled as hazardous non-halogenated organic waste by default[4].

Part 2: Emergency Spill Response & Decontamination Workflow

In the event of a localized benchtop spill, standard sweeping is insufficient due to the compound's potential to act as a skin sensitizer and its resistance to aqueous degradation. The following protocol utilizes a self-validating chemical dissolution and oxidation sequence.

Step-by-Step Methodology:

  • Isolate & Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized dust.

  • Don Specialized PPE: Equip double-layered nitrile gloves (minimum 8 mil thickness), chemical splash goggles, and an activated carbon-filtered respirator (if the spill is outside a ventilated enclosure).

  • Mechanical Containment: Surround the solid spill with an inert, non-reactive absorbent material (e.g., diatomaceous earth or clean sand) to prevent mechanical spread. Crucial: Do not use reactive sweepers like sawdust, which can interact with sulfinyl compounds.

  • Primary Collection: Use non-sparking, static-free tools to gently sweep the material. Place the bulk solid into a high-density polyethylene (HDPE) compatible hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface using a specific three-solvent sequence:

    • Pass 1 (Solubilization): Wipe with ethyl acetate to dissolve the lipophilic thiadiazole core.

    • Pass 2 (Oxidation): Wipe with a 5% aqueous sodium hypochlorite (bleach) solution to oxidize residual sulfinyl groups into more water-soluble, less biologically active sulfonyl derivatives.

    • Pass 3 (Rinse): Wipe with distilled water to remove residual hypochlorite salts.

  • Validation (Self-Validating Check): Swab the decontaminated surface with methanol and spot it onto a Thin Layer Chromatography (TLC) plate. Analyze under a UV lamp (254 nm) against a reference standard of the compound. The area is only considered operationally decontaminated when no UV-active spots corresponding to the thiadiazole are detected.

Part 3: Waste Segregation & Final Disposal Master Plan

Under US EPA guidelines (40 CFR 261), generators of chemical waste must determine if a discarded chemical is classified as hazardous[4]. Because biological degradation of synthetic S-N heterocycles is highly inefficient and prone to yielding toxic intermediates, aqueous drain disposal is strictly prohibited[1].

Waste Routing Logic

WasteRouting Start Waste Generation: Sulfinyl-Thiadiazole Check Aqueous or Organic? Start->Check Org Halogenated or Non-Halogenated? Check->Org >5% Organics Aq Aqueous Waste (<5% Organics) Check->Aq <5% Organics NonHal Non-Halogenated Organic Waste Org->NonHal No Halogens Hal Halogenated Organic Waste Org->Hal Contains Halogens Incinerator RCRA Incinerator with SOx/NOx Scrubbers Aq->Incinerator Evaporate/Treat NonHal->Incinerator Hal->Incinerator

Decision tree for the segregation and routing of sulfinyl-thiadiazole laboratory waste.

Waste Consolidation Protocol
  • Segregation: Collect all 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole waste in dedicated, clearly labeled HDPE carboys.

  • Incompatibility Check: Strictly isolate this waste stream from strong oxidizing agents to prevent uncontrolled, exothermic sulfinyl-to-sulfonyl oxidation in the drum.

  • Validation (Self-Validating Check): Prior to sealing the drum for vendor pickup, verify the pH of the waste mixture using universal indicator strips. The pH must remain neutral (6.0–8.0). An unexpected drop in pH indicates unauthorized mixing with oxidizers or acids, requiring immediate isolation of the drum.

The Incineration Mandate

The material must be disposed of by removal to a licensed chemical destruction plant for controlled incineration[3]. Due to the 38.7% combined sulfur and nitrogen mass, primary combustion will generate massive amounts of SO2 and NO2. Therefore, the chosen RCRA-permitted facility must utilize alkaline flue gas scrubbing .

Incineration Waste Thiadiazole Waste (C, H, N, S, O) Combustion Primary Combustion (>1000°C) Waste->Combustion Gases Flue Gases (CO2, H2O, NOx, SOx) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Gas Release Salts Neutralized Salts (Sulfates, Nitrates) Scrubber->Salts Solid/Liquid Waste

Mechanism of high-temperature incineration and alkaline flue gas scrubbing for S-N heterocycles.

During this process, the alkaline scrubber (typically utilizing NaOH or Ca(OH)2) intercepts the acidic flue gases, neutralizing them into inert, solid sulfate and nitrate salts which can then be safely landfilled, completely closing the chemical lifecycle loop without environmental contamination.

References

  • Title: 1,2,3-Thiadiazol-5-amine Safety Data Sheet Source: AK Scientific, Inc. URL: Index: [4]

  • Title: 1,2,3-BENZOTHIADIAZOLE Safety Data Sheet Source: ChemicalBook URL: Index: [3]

  • Title: Microbial degradation of sulfur, nitrogen and oxygen heterocycles Source: PubMed (NIH) URL: Index: [1]

  • Title: Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives Source: MDPI URL: Index: [2]

Sources

Handling

Personal protective equipment for handling 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

As a Senior Application Scientist, I approach the handling of complex heterocyclic intermediates not merely as a compliance exercise, but as a critical variable in both experimental integrity and personnel safety. Handli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex heterocyclic intermediates not merely as a compliance exercise, but as a critical variable in both experimental integrity and personnel safety.

Handling 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole requires a nuanced understanding of its molecular architecture. This compound merges a biologically active 1,2,3-thiadiazole core with a sulfinyl (-S(=O)-) linkage. While thiadiazole derivatives are established skin, eye, and respiratory irritants[1][2], the sulfinyl moiety introduces a hidden logistical hazard: it acts as a highly efficient carrier. Similar to dimethyl sulfoxide (DMSO), if this solid compound is inadvertently dissolved in ambient moisture, sweat, or laboratory solvents, the sulfinyl group can rapidly facilitate the dermal absorption of the entire molecule.

To ensure absolute safety, we must move beyond basic lab practices and implement a self-validating safety architecture where every protocol inherently proves its own efficacy during execution.

Quantitative PPE Selection Matrix

Standard laboratory nitrile is insufficient when handling sulfinyl-driven compounds in solution or high-humidity environments. The table below summarizes the quantitative breakthrough data that dictates our personal protective equipment (PPE) selection.

Glove MaterialThickness (mm)Breakthrough Time vs. Sulfinyl SolventsDegradation RatingMechanistic Causality
Standard Nitrile 0.12< 10 minutesPoorThin polymer chains allow rapid permeation of sulfinyl-solvated heterocycles.
High-Density Nitrile 0.40~ 45 minutesFairProvides a temporary barrier for dry powder but fails rapidly if wetted.
Neoprene 0.30~ 30 minutesPoorInsufficient cross-linking against polar aprotic-like permeation.
Butyl Rubber 0.50> 240 minutes Excellent High molecular density completely blocks sulfinyl carrier mechanisms.

Directive: Operators must utilize a double-glove system: an inner layer of standard nitrile (for tactile feedback and secondary protection) and an outer layer of Butyl Rubber when handling solutions, or high-density nitrile when handling the dry powder.

Self-Validating Operational Protocol

This step-by-step methodology integrates physical safeguards with visual cues, ensuring that any breach in protocol is immediately apparent to the operator.

Phase 1: Environmental Control & Donning
  • Fume Hood Validation: Verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s. Causality: This specific velocity captures aerosolized particulates without creating turbulent vortices that could blow the lightweight thiadiazole powder back into the operator's breathing zone.

  • Primary PPE Donning: Don a fully buttoned lab coat and tight-fitting chemical splash goggles meeting EN 166 standards[1].

  • Barrier Layering: Don the inner 0.12 mm nitrile gloves, ensuring they are pulled over the lab coat cuffs. Don the outer butyl rubber (or 0.40 mm nitrile) gloves.

Phase 2: Chemical Transfer & Handling
  • Static Elimination (Self-Validating Step): Activate an anti-static ionizer bar inside the hood. Validation: Approach the powder with a grounded stainless-steel spatula; if the powder exhibits "jump" or clings to the spatula shaft, the static field is still active. Pause and allow the ionizer to fully neutralize the micro-environment before proceeding.

  • Containment Preparation: Place a secondary containment tray lined with a high-contrast (dark blue or black) chemical-absorbent pad beneath the analytical balance. Validation: Any micro-spill of the typically white/off-white thiadiazole powder will immediately contrast against the dark pad, visually alerting the operator to a containment breach.

  • Execution: Weigh the required mass of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, seal the reaction vessel immediately, and wipe the exterior of the vessel with a dry cleanroom wipe.

Phase 3: Doffing & Decontamination
  • Outer Doffing: Remove the outer gloves inside the fume hood to ensure any microscopic chemical dust remains within the engineered ventilation zone.

  • Inner Doffing & Hygiene: Remove the inner nitrile gloves, discard them in hazardous solid waste, and immediately wash hands and face with plenty of soap and water[2].

Emergency Spill & Disposal Architecture

Thiadiazole derivatives must be aggressively contained to prevent environmental contamination and respiratory exposure[2].

  • For Solid Spills: Do not dry sweep, as this generates hazardous respiratory aerosols. Lightly mist the spilled powder with a non-reactive, high-boiling solvent (e.g., mineral oil) to bind the dust. Shovel the bound matrix into a chemically compatible, sealable container[2].

  • For Solution Spills: Immediately deploy an inert, high-capacity absorbent (such as diatomaceous earth or vermiculite).

  • Disposal: Seal all contaminated wipes, pads, and absorbents in a designated hazardous waste container. Label explicitly as "Hazardous Organic Heterocycle / Sulfinyl Waste" and route to an approved chemical waste incineration plant[1][2].

Operational Workflow Visualization

SafeHandling Start Fume Hood Validation Velocity > 0.5 m/s PPE Don Specialized PPE (Butyl/Double Nitrile) Start->PPE Handling Weighing & Transfer (Anti-Static Control) PPE->Handling SpillCheck Exposure or Spill Detected? Handling->SpillCheck SpillResp Emergency Protocol Contain & Neutralize SpillCheck->SpillResp Yes Proceed Proceed to Reaction (Sealed Vessel) SpillCheck->Proceed No Disposal Waste Segregation & Incineration SpillResp->Disposal Proceed->Disposal

Fig 1. Operational workflow and emergency matrix for sulfinyl-thiadiazole derivatives.

References

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1,2,3-Thiadiazole-4-carboxylic acid. Fisher Scientific Sweden. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Fisher Scientific Italy. Retrieved from [Link]

Sources

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